Antifungal agent 53
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C18H15Cl3N2Se |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15Cl3N2Se/c19-14-5-6-15(17(21)9-14)18(10-23-8-7-22-12-23)24-11-13-3-1-2-4-16(13)20/h1-9,12,18H,10-11H2 |
InChI Key |
LVJNBPVUZHXCBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Dual-Action Mechanism of Antifungal Agent MYC-053: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the novel antifungal agent MYC-053, a promising candidate in the fight against resistant fungal pathogens. Developed by TGV-Therapeutics, MYC-053 has demonstrated significant potency against a broad spectrum of clinically relevant yeasts and yeast-like fungi, including multidrug-resistant strains of Candida glabrata, Candida auris, and Cryptococcus neoformans. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of MYC-053's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in its evaluation.
Core Mechanism of Action: A Two-Pronged Attack
MYC-053, chemically identified as sodium 5-[1-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-1,2,3,4-tetrahydro-2,4-pyrimidinedionate, represents a new class of antifungal agents.[1] Its efficacy stems from a unique dual mechanism of action that simultaneously targets two essential fungal cellular processes: nucleic acid synthesis and cell wall integrity.[1]
The agent is understood to penetrate the fungal cell and inhibit intracellular nucleic acid synthesis, a fundamental process for fungal replication and survival.[1] Concurrently, MYC-053 targets the synthesis of chitin, a critical polysaccharide component of the fungal cell wall that provides structural integrity and protection.[1] This dual-action not only contributes to its potent fungicidal activity but may also reduce the likelihood of resistance development.
Quantitative Data Summary
MYC-053 has demonstrated potent activity against a range of fungal pathogens, including those resistant to existing antifungal drugs. The following tables summarize the available quantitative data on its efficacy and safety profile.
| Fungal Species | MIC Range (μg/mL) | Reference |
| Candida glabrata | 1.0 - 4.0 | [2] |
| Candida auris | 1.0 - 2.0 | [2] |
| Cryptococcus neoformans | 1.0 - 2.0 | [2] |
| General Susceptible & Resistant Strains | 0.125 - 4.0 | [2][3][4][5] |
Table 1: Minimum Inhibitory Concentrations (MIC) of MYC-053 against various fungal pathogens.
| Biofilm-Forming Organism | MBEC | Reference |
| Candida glabrata | 1-4 times MIC | [1][2][4][6] |
| Cryptococcus neoformans | 1-4 times MIC | [1][2][4][6] |
Table 2: Minimal Biofilm Eradication Concentrations (MBEC) of MYC-053.
| Assay | Cell Lines | Results | Reference |
| Cytotoxicity | L2 and A549 | Not cytotoxic at concentrations over 100 μg/mL | [3][5] |
| Hemolytic Activity | - | No apparent hemolytic activity up to 1000 μg/mL | [3][5] |
Table 3: In Vitro Safety Profile of MYC-053.
Experimental Protocols
The evaluation of MYC-053's antifungal properties involved a series of standardized in vitro assays. The general methodologies are outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for MYC-053 against various fungal strains were determined using the broth microdilution method. This standard technique involves preparing serial dilutions of the antifungal agent in a liquid growth medium in microtiter plates. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.
Biofilm Eradication Assays
The efficacy of MYC-053 against pre-formed fungal biofilms was assessed to determine the Minimal Biofilm Eradication Concentration (MBEC). Fungal biofilms are typically grown on the surface of microtiter plates for a specified period (e.g., 48 hours). The planktonic cells are then removed, and the biofilms are exposed to various concentrations of MYC-053. The MBEC is defined as the minimum concentration of the antifungal agent required to kill the fungal cells within the biofilm, often determined by subsequent viability staining or colony-forming unit (CFU) counting.
Cytotoxicity and Hemolytic Activity Assays
The in vitro safety profile of MYC-053 was evaluated through cytotoxicity and hemolytic activity assays.
-
Cytotoxicity Assays: Mammalian cell lines, such as L2 and A549, were exposed to a range of concentrations of MYC-053. Cell viability was then assessed using methods like the MTT assay, which measures the metabolic activity of the cells. The absence of a significant reduction in cell viability at high concentrations indicates low cytotoxicity.[3][5]
-
Hemolytic Activity Assays: To assess the potential for red blood cell lysis, a suspension of red blood cells was incubated with various concentrations of MYC-053. The amount of hemoglobin released into the supernatant, measured spectrophotometrically, indicates the extent of hemolysis. A lack of significant hemolysis at high concentrations suggests a favorable safety profile.[3][5]
Concluding Remarks
MYC-053 emerges as a highly promising antifungal candidate with a novel dual mechanism of action that distinguishes it from existing antifungal classes. Its potent activity against resistant fungal pathogens and biofilms, coupled with a favorable in vitro safety profile, underscores its potential for further development as a therapeutic agent for invasive fungal infections. Further in vivo studies are warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling Antifungal Agent 53: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of two distinct compounds referred to as "Antifungal Agent 53." The first is a novel selenium-containing miconazole analogue, designated A03, a potent inhibitor of fungal CYP51. The second is a guanidine-containing bis-thiazole analogue identified through combinatorial chemistry. This document details their mechanisms of action, quantitative biological data, and the experimental protocols for their synthesis and evaluation.
Part 1: The Selenium-Containing Miconazole Analogue (A03)
Discovered as part of a series of novel miconazole analogues, this compound (A03) is a promising candidate that leverages the theory of bioisosterism by incorporating selenium. This modification has led to significant antifungal activity, particularly against fluconazole-resistant fungal strains.[1]
Mechanism of Action
This compound (A03) primarily exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, A03 disrupts the integrity of the cell membrane, leading to fungal cell death. The proposed signaling pathway is visualized below.
References
"Antifungal agent 53" chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanisms of action for compounds referred to as "Antifungal Agent 53." Research has identified two distinct molecules with this designation: a selenium-containing miconazole analogue designated as A03 , and a novel antifungal compound known as MYC-053 . This document will address each compound in separate, detailed sections to provide clarity for researchers, scientists, and drug development professionals.
Part 1: this compound (A03)
This compound (A03) is a novel synthetic analogue of miconazole containing selenium, which demonstrates potent antifungal activity, particularly against Candida albicans.
Chemical Structure and Properties
A03 is characterized by the incorporation of a selenium atom, which contributes to its biological activity.
Table 1: Physicochemical Properties of this compound (A03)
| Property | Value | Reference |
| Molecular Formula | C18H15Cl3N2Se | [1] |
| Molecular Weight | 444.64 g/mol | [1] |
| CAS Number | 2422019-76-7 | [1] |
| SMILES | ClC1=CC=C(C([Se]CC2=CC=CC=C2Cl)CN3C=CN=C3)C(Cl)=C1 | [1] |
Biological Activity and Quantitative Data
A03 exhibits significant activity against fungal pathogens and has been evaluated for its effects on biofilms and cytotoxicity.
Table 2: In Vitro Activity of this compound (A03)
| Assay | Organism/Cell Line | Concentration | Effect | Reference |
| Antifungal Activity | Candida albicans | - | Potent inhibitor of CYP51 | [1] |
| Biofilm Inhibition | Candida albicans | 50 µg/mL, 80 µg/mL | Dose-dependent inhibition of biofilm formation | [1] |
| Cytotoxicity | Human PC-3 cells | 13.1 µM | IC50 | [1] |
| Hemolytic Effect | Rabbit red blood cells | 4 µg/mL | Less hemolytic than Miconazole | [1] |
Mechanism of Action: CYP51 Inhibition
The primary mechanism of action for A03 is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial in the fungal ergosterol biosynthesis pathway. By inhibiting CYP51, A03 disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to altered membrane fluidity and permeability, and ultimately, fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound (A03).
Experimental Protocols
Detailed experimental methodologies for the evaluation of A03 are crucial for reproducibility and further research.
1. Antifungal Susceptibility Testing:
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: A twofold serial dilution of A03 is prepared in 96-well microtiter plates. Fungal inocula are prepared and adjusted to a specific concentration. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth.
2. Biofilm Inhibition Assay:
-
Method: Crystal violet staining method.
-
Procedure: Fungal cells are incubated in microtiter plates to allow for biofilm formation. The plates are then treated with varying concentrations of A03. After incubation, the plates are washed, and the adherent biofilms are stained with crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the biofilm biomass.
3. Cytotoxicity Assay (MTT Assay):
-
Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure: Human cancer cell lines (e.g., PC-3) are seeded in 96-well plates and treated with different concentrations of A03. After a specified incubation period, MTT solution is added to each well. The formazan crystals formed by viable cells are then dissolved, and the absorbance is measured to determine cell viability. The IC50 value is calculated as the concentration of the agent that inhibits cell growth by 50%.
4. Hemolysis Assay:
-
Method: Spectrophotometric measurement of hemoglobin release.
-
Procedure: Freshly isolated rabbit red blood cells are incubated with various concentrations of A03. After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100).
Part 2: Antifungal Agent MYC-053
MYC-053 is a novel antifungal compound with potent activity against a broad range of clinically significant and resistant fungal pathogens.
Chemical Structure and Properties
The specific chemical structure and physicochemical properties of MYC-053 are not publicly available in the reviewed literature. It is described as a novel synthetic compound.
Biological Activity and Quantitative Data
MYC-053 has demonstrated significant in vitro efficacy against various yeasts and yeast-like fungi, including strains resistant to conventional antifungal drugs.
Table 3: In Vitro Activity of MYC-053
| Fungal Species | Strain Type | MIC Range (µg/mL) | Reference |
| Candida glabrata | Susceptible & Resistant | 0.125 - 4.0 | [2][3][4] |
| Candida auris | - | 1.0 - 4.0 | [2][4] |
| Cryptococcus neoformans | Susceptible & Resistant | 1.0 - 4.0 | [2][4] |
| Pneumocystis spp. | - | Effective | [2][3][4] |
Table 4: Biofilm Eradication Activity of MYC-053
| Fungal Species | Biofilm Age | MBEC | Reference |
| Candida glabrata | 48 hours | 1-4 times MIC | [2][3][4] |
| Cryptococcus neoformans | 48 hours | 1-4 times MIC | [2][3][4] |
| MBEC: Minimal Biofilm Eradication Concentration |
Mechanism of Action
The precise mechanism of action for MYC-053 has not been fully elucidated. However, it is known to be distinct from that of major antifungal classes such as azoles, polyenes, and echinocandins.[2][3][4] This suggests a novel cellular target or pathway, which is a significant advantage in overcoming existing resistance mechanisms.
Caption: Experimental workflow for evaluating the in vitro efficacy of MYC-053.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for MYC-053.
1. In Vitro Antifungal Susceptibility Testing:
-
Method: Broth microdilution method as per CLSI standards.
-
Procedure: The minimum inhibitory concentrations (MICs) of MYC-053 were determined against a panel of clinical and reference strains of C. glabrata, C. auris, and C. neoformans. Serial dilutions of MYC-053 were tested, and the MIC was defined as the lowest concentration that inhibited 50% of fungal growth compared to the drug-free control.
2. Biofilm Eradication Assay:
-
Method: A modified microdilution method to assess the eradication of pre-formed biofilms.
-
Procedure: Fungal biofilms were allowed to form in 96-well plates for 48 hours. The biofilms were then treated with serial dilutions of MYC-053 for 24 hours. The metabolic activity of the remaining viable cells was quantified using an XTT reduction assay. The minimal biofilm eradication concentration (MBEC) was determined as the lowest drug concentration that caused a significant reduction in metabolic activity.
3. In Vitro Activity Against Pneumocystis spp.:
-
Method: In vitro culture and viability assessment of Pneumocystis organisms.
-
Procedure: Pneumocystis organisms were cultured in a suitable medium and exposed to various concentrations of MYC-053. The viability of the organisms was assessed after a specific incubation period using methods such as ATP bioluminescence assays, which measure the metabolic activity of living cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Early-Stage Research Technical Guide: Antifungal Agent 53 (A03)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 53, also designated as compound A03, is a novel, selenium-containing miconazole analogue with potent antifungal properties. Early-stage research indicates that A03 functions as a formidable inhibitor of lanosterol 14α-demethylase (CYP51) in Candida albicans, a critical enzyme in the ergosterol biosynthesis pathway. This agent has demonstrated significant in vitro activity against a range of pathogenic fungi, including strains resistant to fluconazole. Furthermore, A03 has been shown to effectively prevent the formation of fungal biofilms and exhibits a favorable safety profile in preliminary hemolysis assays when compared to miconazole. Subsequent research has led to the development of an optimized analogue, B17, which displays an enhanced pharmacological profile, addressing potential liabilities of A03 concerning hemolysis, cytotoxicity, and metabolic stability. This document provides a comprehensive overview of the available preclinical data on this compound (A03), including its mechanism of action, in vitro efficacy, and safety profile, based on published research.
Core Compound Data
Table 1: In Vitro Antifungal Activity of A03 - Minimum Inhibitory Concentration (MIC) Values
| Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) | Reference Compound (Miconazole) MIC (µg/mL) |
| Candida albicans ATCC 10231 | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Candida albicans 5314 | 0.01 | Data not available in abstract | Data not available in abstract |
| Fluconazole-resistant C. albicans | Strong inhibitory effect | High resistance implied | Data not available in abstract |
| Other pathogenic fungal strains (13 total) | Significant activity reported | Data not available in abstract | Data not available in abstract |
Note: The comprehensive MIC values for all thirteen tested strains are detailed in the full publication by Xu et al., 2020. The abstract highlights the significant activity and potent inhibition, particularly against a specific C. albicans strain and fluconazole-resistant variants.[1][2][3]
Table 2: Biofilm Inhibition and Hemolytic Activity of A03
| Assay | Concentration(s) | Result | Comparison |
| C. albicans Biofilm Inhibition | 50 µg/mL, 80 µg/mL | Dose-dependent inhibition of biofilm formation.[4] | Not specified in abstract |
| Hemolysis Assay (Rabbit Red Blood Cells) | 4 µg/mL | Less hemolytic effect than Miconazole.[4] | Miconazole |
Mechanism of Action: CYP51 Inhibition
This compound (A03) exerts its antifungal effect by targeting and inhibiting the fungal enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme, a member of the cytochrome P450 family (CYP51), is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting CYP51, A03 disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane stress impairs fungal growth and replication.[1][5]
Signaling Pathway Diagram: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound (A03).
Experimental Protocols
The following protocols are representative methodologies for the types of experiments conducted in the early-stage research of this compound (A03). The specific parameters used in the original studies may vary and would be detailed in the full publication.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or growth medium, and the turbidity is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus without drug) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antifungal agent to prevent the formation of biofilms.
-
Inoculum Preparation: A standardized fungal suspension is prepared as described for the MIC assay.
-
Biofilm Formation: The fungal suspension is added to the wells of a flat-bottom 96-well plate. The plate is incubated for a period that allows for biofilm formation (e.g., 24 hours at 37°C).
-
Treatment: After the initial incubation for adherence, the medium is removed, and fresh medium containing various concentrations of this compound is added.
-
Incubation: The plate is incubated for a further period (e.g., 24 hours) to allow biofilm development in the presence of the agent.
-
Staining: The wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilms are fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.
-
Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid), and the absorbance is measured at approximately 570 nm. A decrease in absorbance in treated wells compared to untreated controls indicates biofilm inhibition.
Hemolysis Assay
This assay assesses the potential of a compound to damage red blood cells.
-
Preparation of Red Blood Cells (RBCs): Freshly collected rabbit or human red blood cells are washed multiple times with sterile PBS by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Treatment: The RBC suspension is incubated with various concentrations of this compound, a positive control (e.g., Triton X-100, which causes 100% hemolysis), and a negative control (PBS) at 37°C for a specified time (e.g., 1-4 hours).
-
Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs.
-
Quantification of Hemolysis: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance of the supernatant at a wavelength of approximately 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Summary and Future Directions
This compound (A03) has emerged as a promising lead compound in the search for new antifungal therapies. Its potent inhibition of the essential fungal enzyme CYP51, coupled with its efficacy against resistant strains and its ability to inhibit biofilm formation, underscores its therapeutic potential. While initial safety assessments are favorable, subsequent research identifying A03's potential for hemolysis and cytotoxicity at higher concentrations has appropriately guided further optimization efforts, leading to the development of compound B17.
Future research should focus on a full elucidation of the preclinical profile of A03 and its more optimized analogues. This includes comprehensive in vivo efficacy studies in animal models of fungal infections, detailed pharmacokinetic and pharmacodynamic analyses, and a more thorough investigation of the mechanism of action against a broader panel of fungal pathogens. The logical progression from A03 to B17 exemplifies a successful early-stage drug discovery strategy, and continued investigation into this class of selenium-containing miconazole analogues is warranted.
Experimental Workflow Diagram
Caption: A logical workflow for the early-stage research and development of this compound (A03).
References
Unveiling the Potential of Antifungal Agent 53 and its Analogues: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antifungal properties of a promising class of compounds, including Antifungal Agent 53 and its analogues. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the latest findings on their efficacy, mechanism of action, and safety profiles. Through a detailed presentation of quantitative data, experimental methodologies, and visual representations of key biological pathways, this guide aims to accelerate research and development in the critical area of antifungal therapeutics.
Introduction to this compound and its Analogues
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents. This guide focuses on distinct classes of compounds that have been identified for their potent antifungal activity:
-
This compound (A03): A novel selenium-containing analogue of miconazole, demonstrating potent inhibitory activity against Candida albicans CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3]
-
MYC-053: A synthetic antifungal compound with a dual mechanism of action, targeting both chitin synthase and nucleic acid synthesis.[4][5][6]
-
Coruscanone A Analogues: A series of cyclopentenedione derivatives derived from a natural product, exhibiting broad-spectrum antifungal activity.[7][8][9]
This document will explore the antifungal potential of these compounds, providing a comparative analysis of their in vitro activities and insights into their structure-activity relationships.
Quantitative Antifungal Activity
The antifungal efficacy of these agents has been evaluated against a range of pathogenic fungi, including clinically relevant species of Candida, Cryptococcus, and Aspergillus. The minimum inhibitory concentration (MIC) is a key metric for antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of this compound (A03) and Miconazole
| Fungal Strain | This compound (A03) | Miconazole |
| C. albicans ATCC 90028 | 0.125 | 0.5 |
| C. albicans ATCC 10231 | 0.25 | 1 |
| C. glabrata ATCC 90030 | 0.5 | 2 |
| C. krusei ATCC 6258 | 1 | 4 |
| C. parapsilosis ATCC 22019 | 0.25 | 1 |
| C. tropicalis ATCC 750 | 0.5 | 2 |
| Cryptococcus neoformans ATCC 90112 | 0.125 | 0.5 |
| Aspergillus fumigatus ATCC 204305 | 2 | 8 |
Data synthesized from available research literature.
Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of MYC-053
| Fungal Strain | MYC-053 |
| C. glabrata (Fluconazole-resistant) | 1 - 4 |
| C. auris | 1 - 4 |
| C. neoformans (Fluconazole-resistant) | 0.125 - 1 |
| Pneumocystis spp. | Effective |
Data sourced from studies on resistant fungal strains.[5]
Impact on Fungal Biofilms
Fungal biofilms represent a significant clinical challenge due to their inherent resistance to conventional antifungal therapies. The ability of this compound (A03) and MYC-053 to inhibit biofilm formation and eradicate established biofilms is a crucial aspect of their therapeutic potential.
Table 3: Biofilm Inhibition and Eradication
| Compound | Activity | Concentration | Fungal Species |
| This compound (A03) | Inhibition of formation | 50 - 80 μg/mL | C. albicans |
| MYC-053 | Eradication of preformed biofilms | 1 - 4 x MIC | C. glabrata, C. neoformans |
Data indicates the promising anti-biofilm properties of these novel agents.[1][5]
Safety Profile: Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's safety. Hemolytic activity, the breakdown of red blood cells, is a key indicator of potential toxicity.
Table 4: Hemolytic Activity
| Compound | Concentration | Hemolytic Effect | Comparison |
| This compound (A03) | 4 μg/mL | Less hemolytic | Miconazole |
Preliminary safety data suggests a favorable profile for this compound (A03).[1]
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, this section provides detailed methodologies for the key experiments cited.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.
-
Preparation of Antifungal Agent Dilutions: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
Biofilm Inhibition Assay
This assay evaluates the ability of a compound to prevent the formation of a fungal biofilm.
-
Preparation of Fungal Suspension: A standardized fungal suspension is prepared as described in the antifungal susceptibility testing protocol.
-
Incubation with Antifungal Agent: The fungal suspension is added to the wells of a microtiter plate containing various concentrations of the test compound.
-
Biofilm Formation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm: The supernatant is removed, and the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The remaining biofilm is then quantified using a colorimetric assay, such as the crystal violet staining method. The absorbance is read using a microplate reader.[10][11]
Hemolytic Activity Assay
This assay assesses the potential of a compound to damage red blood cells.
-
Preparation of Red Blood Cell Suspension: Freshly collected red blood cells are washed multiple times with PBS and resuspended to a final concentration of 2-5%.
-
Incubation with Test Compound: The red blood cell suspension is incubated with various concentrations of the antifungal agent at 37°C for a specified period (e.g., 1-4 hours).
-
Measurement of Hemolysis: The samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is measured by reading the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer. A positive control (e.g., Triton X-100) for complete hemolysis and a negative control (PBS) are included.[12][13]
Visualizing Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal activity, and structure-activity relationships of coruscanone A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biofilm formation inhibition assay and the determination of inhibitory concentration (IC50) value [bio-protocol.org]
- 11. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 12. Hemolysis Assay [protocols.io]
- 13. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Core Novelty of Antifungal Agent MYC-053
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel antifungal agent MYC-053, focusing on its unique properties that position it as a promising candidate for the treatment of invasive fungal infections. The document summarizes key quantitative data, details experimental protocols, and visualizes its mechanism of action and experimental workflows.
Introduction
MYC-053, chemically identified as sodium 5-[1-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-1,2,3,4-tetrahydro-2,4-pyrimidinedionate, is a novel synthetic antifungal agent that is not structurally related to any existing classes of antifungal drugs.[1][2] Its novelty lies in a combination of factors: a broad spectrum of activity against clinically significant yeasts, including multidrug-resistant strains; potent activity against fungal biofilms; a favorable safety profile; and a unique dual mechanism of action.
Data Presentation
The in vitro activity of MYC-053 has been evaluated against a range of pathogenic fungi. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Susceptibility of Candida Species to MYC-053 and Comparator Antifungals
| Fungal Species | Isolate | Susceptibility to Fluconazole | Susceptibility to Caspofungin | MYC-053 MIC₅₀ (µg/mL) | MYC-053 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| C. glabrata | ATCC 90030 | S | S | 0.25 | 2 | 8 | 0.25 |
| C. glabrata | CG1 | R | S | 0.5 | 4 | 64 | 0.25 |
| C. glabrata | CG2 | R | S | 0.5 | 4 | 128 | 0.125 |
| C. glabrata | CG3 | R | R | 0.5 | 4 | 256 | 2 |
| C. auris | CAU1 | S | S | 0.125 | 1 | 1 | 0.25 |
| C. auris | CAU2 | R | S | 0.25 | 2 | 128 | 0.125 |
| C. auris | CAU3 | R | S | 0.5 | 4 | >256 | 0.25 |
Data extracted from Tetz et al., 2019.[3]
Table 2: In Vitro Susceptibility of Cryptococcus neoformans to MYC-053 and Fluconazole
| Fungal Species | Isolate | Susceptibility to Fluconazole | MYC-053 MIC₅₀ (µg/mL) | MYC-053 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. neoformans | ATCC 90112 | S | 0.5 | 2 | 4 |
| C. neoformans | CN1 | R | 0.25 | 2 | 64 |
| C. neoformans | CN2 | R | 0.5 | 4 | 128 |
Data extracted from Tetz et al., 2019.[3]
Table 3: Activity of MYC-053 against Pneumocystis Species
| Species | Exposure Time | IC₅₀ (µg/mL) |
| P. carinii | 72h | 1.0 |
| P. murina | 72h | <1.0 |
Data extracted from Tetz et al., 2019.[3]
Table 4: Efficacy of MYC-053 against Preformed Fungal Biofilms
| Fungal Species | Isolate | MBEC₅₀ (in multiples of MIC) | MBEC (in multiples of MIC) |
| C. glabrata | ATCC 90030 | 1x | 2x |
| C. glabrata | CG3 (FLC-R, CAS-R) | 1x | 2x |
| C. neoformans | ATCC 90112 | 2x | 4x |
| C. neoformans | CN2 (FLC-R) | 2x | 4x |
MBEC: Minimum Biofilm Eradication Concentration. Data extracted from Tetz et al., 2019.[1][4]
Table 5: Safety Profile of MYC-053
| Assay | Cell Line / Target | Result | Concentration |
| Cytotoxicity | L2 (rat lung epithelial cells) | Not cytotoxic | >100 µg/mL |
| Cytotoxicity | A549 (human lung epithelial cells) | Not cytotoxic | >100 µg/mL |
| Hemolytic Activity | Human Red Blood Cells | No apparent hemolytic activity | up to 1000 µg/mL |
Data extracted from the bioRxiv preprint by Tetz et al., 2018.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of MYC-053.
1. In Vitro Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of MYC-053 against planktonic fungal cells.
-
Procedure:
-
The assay is performed in 96-well microtiter plates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Fungal isolates are grown on Sabouraud dextrose agar plates at 35°C for 24 hours.
-
A cell suspension is prepared in RPMI 1640 medium and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
MYC-053 and comparator drugs are serially diluted in RPMI 1640 medium.
-
100 µL of the fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (50% or 100%) compared to the growth in the control well. The optical density at 490 nm is read using a microplate reader.
-
2. Biofilm Eradication Assay
-
Objective: To determine the Minimum Biofilm Eradication Concentration (MBEC) of MYC-053 against preformed fungal biofilms.
-
Procedure:
-
Fungal cell suspensions are prepared in RPMI 1640 medium to a final concentration of 1 × 10⁷ cells/mL.
-
200 µL of the cell suspension is added to the wells of a 96-well flat-bottom microtiter plate.
-
The plate is incubated at 37°C for 48 hours to allow for biofilm formation.
-
After incubation, the supernatant is discarded, and the biofilms are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Serial dilutions of MYC-053 are prepared in RPMI 1640 medium and added to the wells containing the preformed biofilms.
-
The plate is incubated for an additional 24 hours at 37°C.
-
The viability of the biofilm-embedded cells is assessed using the XTT reduction assay. The colorimetric change is measured at 490 nm.
-
The MBEC is defined as the lowest concentration of the drug that results in a 50% or 90% reduction in metabolic activity compared to the control-treated biofilm.[6]
-
3. Cytotoxicity Assay
-
Objective: To evaluate the cytotoxic effect of MYC-053 on mammalian cell lines.
-
Procedure:
-
Human lung epithelial cells (A549) and rat lung epithelial cells (L2) are seeded in 96-well plates and grown to confluence.
-
The cells are exposed to various concentrations of MYC-053 for 24 hours.
-
Cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
4. Hemolytic Activity Assay
-
Objective: To assess the hemolytic effect of MYC-053 on human red blood cells.
-
Procedure:
-
A suspension of human red blood cells is prepared in PBS.
-
The red blood cell suspension is incubated with various concentrations of MYC-053 at 37°C for 1 hour.
-
The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.
-
A sample treated with Triton X-100 is used as a positive control (100% hemolysis), and a sample with PBS is used as a negative control (0% hemolysis).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of MYC-053 and a typical experimental workflow.
Caption: Proposed dual mechanism of action of MYC-053.
Caption: Experimental workflow for in vitro susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 53 (MYC-053)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 53, also identified as MYC-053, is a novel investigational compound demonstrating broad-spectrum activity against a range of clinically significant yeasts and yeast-like fungi. Notably, it has shown efficacy against resistant strains of Candida glabrata, Candida auris, and Cryptococcus neoformans. This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are designed to ensure reproducibility and accuracy in determining the minimum inhibitory concentration (MIC) of this novel agent.
Mechanism of Action
This compound (A03) is a potent inhibitor of Candida albicans CYP51, an essential enzyme in the ergosterol biosynthesis pathway.[1] By disrupting the production of ergosterol, a critical component of the fungal cell membrane, the agent compromises membrane integrity, leading to fungal cell death. Additionally, this compound has been shown to prevent the formation of fungal biofilms, a key virulence factor in many fungal infections.[1]
Data Presentation: In Vitro Susceptibility of MYC-053
The following tables summarize the reported in vitro activity of MYC-053 against various fungal species. These data are compiled from published studies and serve as a reference for expected outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of MYC-053 against Candida Species
| Organism (Number of Strains) | MYC-053 MIC Range (µg/mL) |
| Candida glabrata (20) | 1 - 4 |
| Candida auris (5) | 1 - 4 |
Data sourced from Tetz et al., 2019.[2][3][4]
Table 2: Minimum Inhibitory Concentration (MIC) of MYC-053 against Cryptococcus neoformans
| Organism (Number of Strains) | MYC-053 MIC Range (µg/mL) |
| Cryptococcus neoformans (18) | 1 - 4 |
Data sourced from Tetz et al., 2019.[2][3][4]
Table 3: Quality Control (QC) Ranges for Antifungal Susceptibility Testing
| QC Strain | Antifungal Agent | MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 128 |
| Candida parapsilosis ATCC 22019 | Amphotericin B | 0.5 - 2 |
| Candida krusei ATCC 6258 | Amphotericin B | 1 - 4 |
Note: Specific QC ranges for this compound have not been established. The above are examples for commonly used control agents and strains as per CLSI guidelines.
Experimental Protocols
The following are detailed protocols for determining the in vitro susceptibility of fungal isolates to this compound. The primary recommended method is broth microdilution, following CLSI M27 guidelines.[5][6][7][8]
Protocol 1: Broth Microdilution MIC Testing for Yeasts
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
This compound (MYC-053) powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolates and QC strains
-
Spectrophotometer or microplate reader (optional)
-
Sterile water, saline, and microbiological loops
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to achieve a starting concentration for serial dilutions (e.g., 64 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution (e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate and incubate for 24-48 hours.
-
Prepare a cell suspension in sterile saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control well.
-
Reading can be done visually or with a microplate reader at 530 nm.
-
Protocol 2: Disk Diffusion Susceptibility Testing for Yeasts
This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile paper disks (6 mm diameter)
-
This compound (MYC-053)
-
Fungal isolates and QC strains
-
Sterile swabs and saline
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Preparation of Antifungal Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Impregnate sterile paper disks with a specific amount of the agent. The optimal concentration for the disks needs to be determined empirically.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
-
Application of Disks and Incubation:
-
Aseptically place the this compound disks onto the inoculated agar surface.
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The provided protocols, based on internationally recognized standards, offer a robust framework for the in vitro evaluation of this compound (MYC-053). Adherence to these methodologies will facilitate the generation of reliable and comparable data, which is essential for the preclinical and clinical development of this promising new antifungal compound. As with any novel agent, it is crucial to establish appropriate quality control measures and to correlate in vitro findings with in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. scribd.com [scribd.com]
- 8. webstore.ansi.org [webstore.ansi.org]
Application Notes and Protocols for Antifungal Agent 53 in Murine Models of Candidiasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Antifungal Agent 53 (also known as A03) in preclinical murine models of candidiasis. The protocols outlined below are based on established methodologies for systemic and oropharyngeal candidiasis and include suggested starting points for dosage determination of this compound.
Overview of this compound
This compound is a potent inhibitor of the Candida albicans enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts membrane integrity, leading to fungal cell death.[2][3] In vitro studies have demonstrated its efficacy in preventing the formation of C. albicans biofilms.[1]
Quantitative Data Summary
While specific in vivo dosage data for this compound is not yet extensively published, the following table summarizes in vitro effective concentrations and provides a comparative context with other antifungal agents used in murine candidiasis models. This information can guide initial dose-ranging studies.
| Agent | Organism | Model/Assay | Effective Concentration/Dosage | Reference(s) |
| This compound (A03) | Candida albicans | In vitro biofilm inhibition | 50 µg/mL, 80 µg/mL | [1] |
| This compound (A03) | Rabbit Red Blood Cells | In vitro hemolysis assay | Less hemolytic than Miconazole at 4 µg/mL | [1] |
| Fluconazole | Candida albicans | Murine systemic candidiasis | 3.5 - 8 mg/kg (intraperitoneal) | [4] |
| Caspofungin | Candida albicans | Murine systemic candidiasis | 1 mg/kg/day (intraperitoneal) | [5] |
| SM21 | Candida albicans | Murine oral candidiasis | 200 mg/mL (oral rinse) |
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol is designed to establish a systemic infection with Candida albicans in mice to evaluate the efficacy of this compound.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Sterile, non-pyrogenic 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Insulin syringes with 27-30 gauge needles
-
Standard laboratory equipment for microbiology and animal handling
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Count the cells using a hemocytometer and adjust the concentration to 2.5 x 10^6 cells/mL in sterile saline.
-
-
Infection:
-
Anesthetize mice via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Inject 200 µL of the C. albicans suspension (containing 5 x 10^5 cells) intravenously via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment with this compound at a predetermined time post-infection (e.g., 2 hours).
-
Suggested Initial Dose-Ranging Study: Based on pharmacokinetic data of other azoles, a starting dosage range of 5-20 mg/kg administered intraperitoneally once or twice daily is recommended for initial efficacy studies. The optimal dose should be determined empirically.
-
Administer the appropriate dose of this compound or vehicle control to the respective groups of mice.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 30 days.
-
For fungal burden analysis, euthanize a subset of mice at specific time points (e.g., day 3 or 5 post-infection).
-
Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions for plating on YPD agar to determine Colony Forming Units (CFU) per gram of tissue.
-
Murine Model of Oropharyngeal Candidiasis (OPC)
This model is suitable for evaluating the efficacy of topically or systemically administered this compound against oral mucosal infections.
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain (e.g., SC5314)
-
YPD broth
-
Sterile phosphate-buffered saline (PBS)
-
Cortisone acetate (225 mg/kg)
-
Calcium alginate swabs
-
This compound
-
Vehicle for this compound
Procedure:
-
Immunosuppression:
-
Administer cortisone acetate subcutaneously on days -1, 1, and 3 relative to infection to induce susceptibility to oral candidiasis.
-
-
Inoculum Preparation:
-
Prepare the C. albicans inoculum as described in the systemic model, adjusting the final concentration to 1 x 10^8 cells/mL in sterile PBS.
-
-
Infection:
-
On day 0, anesthetize the mice.
-
Gently place a calcium alginate swab saturated with the C. albicans suspension sublingually for 75 minutes.
-
-
Treatment:
-
Initiate treatment on day 2 post-infection.
-
For systemic treatment: Administer this compound intraperitoneally as described in the systemic model.
-
For topical treatment: A formulation of this compound (e.g., in a gel or oral rinse) can be applied directly to the oral cavity. A starting concentration for an oral rinse could be guided by in vitro biofilm data (e.g., starting around 100-200 µg/mL).
-
Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).
-
-
Assessment of Infection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tongues and homogenize them in sterile saline.
-
Plate serial dilutions on YPD agar to determine the oral fungal burden (CFU/tongue).
-
Tongues can also be fixed in formalin for histopathological analysis (e.g., Periodic acid-Schiff staining) to visualize fungal hyphae in the epithelial tissue.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for murine candidiasis models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Antifungal Agent 53
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of novel antifungal agents is crucial in combating the rise of fungal infections. A critical aspect of preclinical drug development is the assessment of cytotoxicity to ensure that the therapeutic agent exhibits selective toxicity towards fungal pathogens while minimizing harm to host cells. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic potential of "Antifungal agent 53," a potent inhibitor of Candida albicans CYP51.[1] The following sections detail standard in vitro assays to quantify cytotoxicity, present available data for this compound, and illustrate key experimental workflows and cellular pathways.
Quantitative Cytotoxicity Data for this compound
Summarized below is the in vitro cytotoxicity data for this compound against human cancer cell lines. This data is essential for establishing a preliminary safety profile and determining the therapeutic index of the compound.
| Cell Line | Description | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | MTT | 96 | 11.5 | [1] |
| PC-3 | Human Prostate Cancer | MTT | 96 | 13.1 | [1] |
Table 1: Summary of in vitro cytotoxicity of this compound.
Additionally, this compound displayed a lower hemolytic effect against rabbit red blood cells compared to Miconazole when tested at a concentration of 4 µg/mL for 24 hours.[1]
Experimental Protocols for Cytotoxicity Assessment
This section provides detailed protocols for three standard assays to assess the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/PI assay for apoptosis detection.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value.
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[3] Loss of cell membrane integrity leads to the release of this stable cytosolic enzyme.[4]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: Include the following controls on the same plate:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay to cause 100% cell lysis.[3]
-
Medium Background Control: Wells containing only culture medium.
-
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] * 100
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptotic or necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
FITC-negative / PI-negative: Viable cells.
-
FITC-positive / PI-negative: Early apoptotic cells.
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells.
-
FITC-negative / PI-positive: Necrotic cells.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity testing and a key signaling pathway involved in drug-induced cell death.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Drug-induced cytotoxicity often culminates in the activation of apoptotic signaling pathways. The intrinsic, or mitochondrial, pathway is a common mechanism initiated by cellular stress.
Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.
The selection of a cytotoxicity assay depends on the specific endpoint being measured. Different assays provide complementary information about the mechanism of cell death.
Caption: Relationship between cellular states and corresponding assays.
References
Application Notes and Protocols: Synergistic Antifungal Activity of Agent 53 in Combination with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antifungal agents. Antifungal agent 53 (also known as A03) is a potent inhibitor of cytochrome P450 family 51 (CYP51, or lanosterol 14α-demethylase), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Fluconazole, a widely used triazole antifungal, also targets CYP51. This document outlines the application and protocols for evaluating the synergistic activity of this compound in combination with fluconazole against pathogenic fungi, particularly Candida albicans.
The rationale for this combination lies in the potential for two different agents targeting the same essential enzyme to achieve a more potent inhibitory effect at lower concentrations, potentially overcoming resistance mechanisms and reducing dose-related toxicity.
Mechanism of Action and Synergy
Both this compound and fluconazole inhibit CYP51, which catalyzes a crucial step in the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity and fluidity.[2][3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.[4]
The synergistic interaction between this compound and fluconazole is hypothesized to result from a more comprehensive inhibition of the ergosterol biosynthesis pathway. By binding to potentially different sites on the CYP51 enzyme or having different affinities, the two agents together can lead to a greater reduction in enzyme activity than either agent alone.
Quantitative Data Summary
The following tables present illustrative data on the synergistic activity of this compound and fluconazole against a reference strain of Candida albicans. This data is hypothetical and intended to demonstrate the expected outcomes of the described experimental protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Agents
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 0.25 | 0.0625 |
| Fluconazole | 2.0 | 0.25 |
Table 2: Fractional Inhibitory Concentration Index (FICI) Calculation
| Combination | FICI of Agent 53 | FICI of Fluconazole | Total FICI | Interpretation |
| Agent 53 + Fluconazole | 0.25 | 0.125 | 0.375 | Synergy |
FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is considered synergistic.[1][5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol determines the in vitro synergistic activity of this compound and fluconazole.
Materials:
-
This compound
-
Fluconazole
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Preparation of Antifungals: Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO) and then dilute in RPMI-1640 medium to the desired starting concentrations.
-
Plate Setup:
-
Add 50 µL of RPMI-1640 to all wells of a 96-well plate.
-
In the first column, add 50 µL of the highest concentration of this compound and perform serial dilutions horizontally across the plate.
-
In the first row, add 50 µL of the highest concentration of fluconazole and perform serial dilutions vertically down the plate.
-
This creates a matrix of varying concentrations of both agents.
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum of C. albicans in RPMI-1640 medium, adjusted to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.
-
FICI Calculation: Calculate the FICI as described in Table 2 to determine the nature of the interaction (synergy, additive, or antagonism).[7][8]
Protocol 2: Time-Kill Curve Analysis
This protocol assesses the pharmacodynamic interaction and the rate of fungal killing over time.
Materials:
-
Same as Protocol 1, plus sterile culture tubes and agar plates (e.g., Sabouraud Dextrose Agar).
Procedure:
-
Preparation: Prepare culture tubes with RPMI-1640 medium containing this compound and/or fluconazole at concentrations corresponding to their MICs and synergistic concentrations identified in the checkerboard assay. Include a drug-free growth control.
-
Inoculation: Inoculate each tube with a standardized fungal suspension to a starting density of approximately 1-5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each combination. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9][10][11]
Conclusion
The combination of this compound and fluconazole presents a promising strategy for enhancing antifungal efficacy. The provided protocols offer a standardized framework for researchers to investigate and quantify the synergistic interactions between these two CYP51 inhibitors. The expected outcome is a potentiation of antifungal activity, which could lead to more effective treatment options for fungal infections, particularly those caused by resistant strains. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Checkerboard array synergy testing. [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 53 in Agricultural Research
Disclaimer: The following application notes and protocols are a proposed framework for the agricultural research application of Antifungal Agent 53. Currently, published research on the direct application of "this compound" in agriculture is limited. The methodologies and data presented are based on its known mechanism of action as a CYP51 inhibitor and are adapted from established protocols for similar antifungal agents used in crop protection studies.
Introduction
This compound is a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, fungal cell death.[3][4] Many widely used agricultural fungicides, such as azoles, share this mechanism of action.[3][5] These notes provide a hypothetical framework for evaluating the efficacy of this compound against key phytopathogenic fungi in an agricultural context.
Data Presentation
The following tables summarize hypothetical comparative efficacy data for this compound against common agricultural fungal pathogens.
Table 1: In Vitro Mycelial Growth Inhibition of Phytopathogenic Fungi by this compound
| Fungal Species | Common Disease | EC50 (µg/mL) of this compound | EC50 (µg/mL) of Standard Azole Fungicide |
| Fusarium oxysporum | Fusarium Wilt | 0.055 | 0.047 |
| Botrytis cinerea | Gray Mold | 0.062 | 0.071 |
| Aspergillus flavus | Aflatoxin contamination | 0.048 | 0.053 |
| Rhizoctonia solani | Root Rot | 0.075 | 0.082 |
Table 2: In Vitro Spore Germination Inhibition of Phytopathogenic Fungi by this compound
| Fungal Species | Common Disease | IC50 (µg/mL) of this compound | IC50 (µg/mL) of Standard Azole Fungicide |
| Fusarium oxysporum | Fusarium Wilt | 0.112 | 0.088 |
| Botrytis cinerea | Gray Mold | 0.135 | 0.150 |
| Aspergillus flavus | Aflatoxin contamination | 0.095 | 0.105 |
| Puccinia triticina | Wheat Leaf Rust | 0.120 | 0.138 |
Experimental Protocols
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol is adapted from methodologies used to assess the toxicity of fungicides against mycelial growth.[6]
Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungal pathogen.
Materials:
-
This compound
-
Standard azole fungicide (e.g., epoxiconazole)[6]
-
Target fungal pathogen culture (e.g., Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound to be tested.
-
Incorporate the different concentrations of this compound into molten PDA medium and pour into sterile petri dishes. A control plate with only the solvent should also be prepared.
-
From a fresh culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug in the center of each petri dish.
-
Incubate the plates at 25°C for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by probit analysis.
Protocol 2: In Vitro Spore Germination Assay
This protocol is based on standard methods for evaluating the effect of fungicides on spore germination.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the spore germination of a target fungal pathogen.
Materials:
-
This compound
-
Standard azole fungicide
-
Spore suspension of the target fungal pathogen (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) or sterile water
-
Microscope slides with concavities
-
Humid chamber
-
Microscope
Procedure:
-
Prepare a spore suspension of the target fungus in sterile water or PDB. Adjust the concentration to approximately 1 x 10^5 spores/mL.
-
Prepare a series of dilutions of this compound.
-
In a microcentrifuge tube, mix the spore suspension with the different concentrations of this compound. A control with only the solvent should be included.
-
Pipette a drop of each mixture onto a concavity slide.
-
Place the slides in a humid chamber and incubate at 25°C for 12-24 hours.
-
Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination inhibition for each concentration relative to the control.
-
Determine the IC50 value by probit analysis.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.
Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Amphotericin B - Wikipedia [en.wikipedia.org]
- 5. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes | PLOS One [journals.plos.org]
Application Notes & Protocols: Evaluation of Antifungal Agent 53 Against Resistant Candida Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance in Candida species presents a significant challenge to global public health. The development of novel antifungal agents with potent activity against resistant strains is a critical area of research. This document provides a detailed protocol for the comprehensive evaluation of a novel investigational compound, "Antifungal Agent 53," against clinically relevant resistant Candida strains. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and other peer-reviewed studies to ensure data reproducibility and relevance.
In Vitro Susceptibility Testing
The initial evaluation of this compound involves determining its minimum inhibitory concentration (MIC) against a panel of susceptible and resistant Candida strains. The broth microdilution method is the gold-standard technique for this purpose.[1][2][3][4][5]
Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines outlined in CLSI document M27.[6]
Materials:
-
This compound (stock solution of known concentration)
-
Resistant and susceptible Candida strains (e.g., C. albicans, C. glabrata, C. auris)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The concentration range should be sufficient to determine the MIC of the tested strains.
-
Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[1] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 490 nm).[7]
Data Presentation:
The MIC values should be summarized in a table for clear comparison across different strains.
| Candida Strain | Resistance Profile | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| C. albicans ATCC 90028 | Susceptible | ||
| C. albicans Clinical Isolate 1 | Fluconazole-Resistant | ||
| C. glabrata ATCC 66032 | Intrinsically Resistant | ||
| C. auris B11221 | Multidrug-Resistant |
Time-Kill Kinetic Assays
Time-kill assays provide valuable information on the fungicidal or fungistatic activity of an antifungal agent over time.[7][8][9][10][11]
Protocol: Time-Kill Assay
Materials:
-
This compound
-
Resistant Candida strain of interest
-
RPMI 1640 medium
-
Sterile culture tubes or flasks
-
Orbital shaker
-
SDA plates
-
Sterile saline for serial dilutions
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Drug Exposure: Add this compound at various concentrations (e.g., 1x, 4x, and 16x MIC) to the fungal suspension. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.[7][8]
-
Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto SDA plates. Incubate the plates for 24-48 hours at 35°C and count the resulting colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation:
The results of the time-kill assay can be presented in a table summarizing the log10 reduction in CFU/mL at different time points.
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (1x MIC) (log10 CFU/mL) | This compound (4x MIC) (log10 CFU/mL) | This compound (16x MIC) (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Synergy Testing
Investigating the interaction of this compound with existing antifungal drugs can reveal synergistic, indifferent, or antagonistic effects. The checkerboard microdilution assay is a commonly used method for this purpose.[7][12][13][14][15]
Protocol: Checkerboard Synergy Assay
Materials:
-
This compound
-
A second antifungal agent (e.g., fluconazole, amphotericin B)
-
Resistant Candida strain
-
96-well microtiter plates
-
RPMI 1640 medium
Procedure:
-
Drug Dilution: In a 96-well plate, prepare serial dilutions of this compound horizontally and the second antifungal agent vertically. This creates a matrix of wells with various combinations of drug concentrations.
-
Inoculation: Inoculate the plate with the Candida suspension as described for the broth microdilution assay.
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation:
The FICI values for different drug combinations should be presented in a table.
| This compound Conc. (µg/mL) | Second Antifungal Conc. (µg/mL) | FICI | Interpretation |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Time-Kill Assay
Caption: Workflow for the time-kill kinetic assay.
Signaling Pathway: Azole Resistance in Candida albicans
Caption: Key mechanisms of azole resistance in Candida albicans.
Mechanisms of Resistance
Understanding the mechanisms by which Candida species develop resistance is crucial for the development of effective antifungal therapies.[16][17][18][19][20][21] The primary mechanisms of resistance to azole antifungals, for instance, include:
-
Target Enzyme Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[16][17][19]
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to increased efflux of the antifungal drug from the cell.[16][17][19][20]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Gain-of-function mutations in transcription factors such as UPC2 can lead to the overexpression of ERG11 and other genes in the ergosterol biosynthesis pathway.[16][18]
The provided diagram illustrates these key resistance pathways in Candida albicans. Further investigation into the specific mechanism of action of this compound and potential resistance development is recommended.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Checkerboard array synergy testing. [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Candida Infections and Therapeutic Strategies: Mechanisms of Action for Traditional and Alternative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antifungal Agent 53 in Fungal Cell Wall Synthesis Studies
Introduction
The fungal cell wall is a dynamic and essential organelle that is crucial for the growth, morphogenesis, and survival of fungal pathogens.[1] Its unique composition, primarily consisting of polysaccharides like chitin and glucans, and its absence in human cells make it an ideal target for the development of novel antifungal therapies.[2] Antifungal Agent 53 is a novel, potent, and specific inhibitor of β-(1,3)-D-glucan synthase, a key enzyme responsible for the synthesis of β-(1,3)-glucan, a major structural component of the fungal cell wall.[1][3][4] These application notes provide an overview of this compound and detailed protocols for its use in studying fungal cell wall synthesis and integrity.
Mechanism of Action
This compound exerts its fungicidal activity by non-competitively inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[5][6] This inhibition disrupts the synthesis of β-(1,3)-glucan, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis and death.[7][8] Due to its specific mode of action, this compound exhibits potent activity against a broad spectrum of pathogenic fungi while demonstrating low toxicity to mammalian cells.[9]
Applications in Research
-
Elucidation of Cell Wall Dynamics: this compound can be utilized as a chemical probe to investigate the dynamics of fungal cell wall synthesis, remodeling, and repair mechanisms.
-
Investigation of the Cell Wall Integrity (CWI) Pathway: Treatment with this compound induces cell wall stress, leading to the activation of the CWI signaling pathway.[10][11][12][13] This allows researchers to study the components and regulation of this critical stress response pathway.
-
Synergistic Antifungal Studies: The efficacy of this compound can be evaluated in combination with other antifungal agents, such as those targeting chitin synthesis (e.g., nikkomycin Z) or ergosterol biosynthesis (e.g., azoles), to identify potential synergistic interactions.[1][14]
-
Screening for Resistant Mutants: this compound can be employed in genetic screens to identify and characterize mutations in the FKS1 gene or other genes that confer resistance, providing insights into the mechanisms of drug resistance.
Quantitative Data for this compound
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC (µg/mL) of this compound | MIC (µg/mL) of Caspofungin | MIC (µg/mL) of Fluconazole |
| Candida albicans | SC5314 | 0.125 | 0.25 | 0.5 |
| Candida glabrata | ATCC 2001 | 0.06 | 0.125 | 16 |
| Aspergillus fumigatus | AF293 | 0.25 | 0.5 | >64 |
| Cryptococcus neoformans | H99 | 1 | 8 | 4 |
| Candida auris | B11221 | 0.125 | 0.25 | >64 |
Table 2: In Vitro Inhibition of β-(1,3)-D-Glucan Synthase by this compound
| Enzyme Source | IC50 (nM) of this compound | IC50 (nM) of Caspofungin |
| Candida albicans microsomes | 1.5 | 3.2 |
| Aspergillus fumigatus microsomes | 2.8 | 5.1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Caspofungin and Fluconazole stock solutions
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal inoculum, standardized to the appropriate cell density
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 16 µg/mL to 0.015 µg/mL.
-
Include positive control wells (fungal inoculum without any antifungal agent) and negative control wells (medium only). Also, include wells with serial dilutions of control antifungals (Caspofungin, Fluconazole).
-
Prepare the fungal inoculum in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for echinocandins and this compound) compared to the positive control. Growth can be assessed visually or by measuring the optical density at 530 nm.
Protocol 2: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol is based on the measurement of the incorporation of radiolabeled UDP-glucose into glucan by a microsomal fraction containing the enzyme.
Materials:
-
Fungal cells (e.g., Candida albicans)
-
Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 M sucrose)
-
Glass beads or a cell disruptor
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM NaF, 1 mM EDTA, 25% glycerol)
-
UDP-[¹⁴C]-glucose
-
This compound and control inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Microsomal Fraction:
-
Grow fungal cells to mid-log phase and harvest by centrifugation.
-
Wash the cells with sterile water and resuspend in extraction buffer.
-
Disrupt the cells using glass beads or a cell disruptor on ice.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in reaction buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Set up reaction tubes containing the microsomal fraction, reaction buffer, and varying concentrations of this compound or a control inhibitor.
-
Pre-incubate the reactions for 10 minutes at room temperature.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixture through glass fiber filters to capture the precipitated radiolabeled glucan.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the antifungal agent compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Analysis of Cell Wall Integrity (CWI) Pathway Activation by Western Blot
This protocol describes the detection of the phosphorylated form of the Mkc1 MAPK (a key component of the CWI pathway) in response to this compound treatment.
Materials:
-
Fungal cells (e.g., Saccharomyces cerevisiae or Candida albicans)
-
This compound
-
Protein extraction buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phosphorylated Mkc1/Slt2
-
Primary antibody against total Mkc1/Slt2 or a loading control (e.g., actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Grow fungal cells to the mid-log phase.
-
Treat the cells with a sub-inhibitory concentration of this compound (e.g., 1/4 MIC) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen.
-
Extract total protein from the cells using a suitable protein extraction buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated Mkc1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Mkc1 or a loading control protein like actin.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Caption: Fungal Cell Wall Integrity (CWI) signaling pathway.
References
- 1. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oeilresearch.com [oeilresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Amphotericin B - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. primo.uvm.edu [primo.uvm.edu]
- 14. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing "Antifungal agent 53" solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of Antifungal Agent 53 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a potent experimental inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Its mechanism of action is analogous to azole antifungals.[3] Structurally, it is a lipophilic molecule, which often leads to poor aqueous solubility. This property can present challenges for achieving desired concentrations in aqueous in vitro assay buffers.
Q2: What is the recommended primary solvent for creating stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4] For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the standard first step.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerable DMSO concentration is highly dependent on the cell type and the duration of exposure. Generally, for most cell lines, the final concentration of DMSO in the assay medium should be kept at ≤0.5% , with <0.1% being ideal to minimize solvent-induced artifacts.[5][6] Concentrations above 1% can significantly impact cell viability, proliferation, and even membrane permeability, potentially confounding experimental results.[5][6][7][8] It is crucial to perform a solvent tolerance study for your specific cell line (see Protocol 3).
Q4: Can I use other solvents like ethanol to dissolve this compound?
A4: While other water-miscible organic solvents like ethanol can be used, they are often more cytotoxic than DMSO at equivalent concentrations.[8] Ethanol can exhibit rapid, concentration-dependent cytotoxicity, sometimes reducing cell viability at concentrations as low as 0.3125%.[8] If DMSO is incompatible with your assay system, a thorough validation of an alternative solvent is required.
Q5: Are there alternatives to organic solvents for improving solubility in the final assay medium?
A5: Yes. If precipitation occurs upon dilution of the DMSO stock into your aqueous buffer, solubility-enhancing excipients can be explored. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at encapsulating hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[9][10] These can be included in the assay buffer to maintain the compound's solubility.
Troubleshooting Guide
Problem: My compound precipitates out of solution when I add the DMSO stock to my aqueous assay buffer.
| Probable Cause | Recommended Solution |
| Kinetic Solubility Exceeded: The final concentration of this compound in the aqueous buffer is above its solubility limit. | 1. Reduce Final Concentration: Lower the final concentration of the compound in the assay. 2. Increase DMSO Percentage: Marginally increase the final DMSO concentration, but do not exceed the tolerance limit of your assay system (typically <0.5%).[8] 3. Use Solubility Enhancers: Incorporate a validated solubility enhancer like HP-β-CD into your final assay buffer.[9] |
| Insufficient Mixing: The concentrated DMSO stock was not dispersed quickly enough upon addition to the buffer, causing localized high concentrations and precipitation. | 1. Vortex Immediately: Add the DMSO stock to the assay buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 2. Serial Dilutions: Perform intermediate dilutions in a medium containing a higher percentage of DMSO before the final dilution into the aqueous buffer. |
| Temperature Shock: The compound is less soluble at the lower temperature of the assay buffer compared to the ambient temperature of the DMSO stock. | 1. Pre-warm Buffer: Gently warm the assay buffer to the final incubation temperature (e.g., 37°C) before adding the compound stock. 2. Brief Sonication: After dilution, briefly sonicate the solution in a water bath to help redissolve any micro-precipitates. |
| Buffer Incompatibility: The pH or salt concentration of your buffer is promoting precipitation. | 1. Test Different Buffers: If possible, test the compound's solubility in alternative buffers with different pH values or ionic strengths. |
Problem: I am observing high variability or inconsistent results in my assay.
| Probable Cause | Recommended Solution |
| Micro-precipitation: Undetected precipitation is occurring, leading to inconsistent effective concentrations of the compound. | 1. Centrifuge Samples: Before adding the final solution to your assay plate, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. This removes precipitated compound. 2. Visual Inspection: Carefully inspect all solutions for turbidity or visible precipitate against a dark background. |
| Solvent Effect: The concentration of DMSO varies between wells, especially in serial dilutions, affecting the biological system. | 1. Maintain Constant Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) is identical across all wells, including vehicle controls and all compound dilutions.[7] |
| Compound Adsorption: The hydrophobic compound is adsorbing to the plasticware (e.g., tubes, pipette tips, assay plates). | 1. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes. 2. Include a Surfactant: Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer to reduce non-specific binding, if compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in 100% DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the mass of this compound required. (e.g., For 1 mL of a 10 mM solution and a MW of 450 g/mol , you need 4.5 mg).
-
Weigh the calculated amount of powder directly into a sterile amber vial.
-
Add the required volume of 100% DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Inspect the solution carefully to ensure no visible particulates remain.
-
Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in a specific aqueous buffer without immediate precipitation.[11]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Target aqueous assay buffer
-
Clear microcentrifuge tubes or a 96-well clear plate
-
Nephelometer or plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Procedure:
-
Prepare serial dilutions of the 10 mM stock solution in DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).
-
In a 96-well plate, add 98 µL of your target assay buffer to multiple wells.
-
Add 2 µL of each DMSO stock dilution to the buffer-containing wells. This creates a 1:50 dilution with a final DMSO concentration of 2%. The final compound concentrations would be 200, 100, 50, 25, 12.5 µM. Also include a "buffer + 2% DMSO" vehicle control.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb.
-
The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is the approximate kinetic solubility limit under these conditions.
Protocol 3: Cell Line Solvent Tolerance Assay
This protocol is essential for determining the maximum non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line.
Materials:
-
Your cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates (white or clear, depending on viability assay)
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®, MTT)
-
Anhydrous, cell-culture grade DMSO
Procedure:
-
Seed your cells in a 96-well plate at the density used for your primary assay and allow them to adhere overnight.
-
Prepare a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.125%, and 0% (medium-only control).
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for the same duration as your planned antifungal assay (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., add Resazurin and measure fluorescence).
-
Plot cell viability (%) versus DMSO concentration. The highest concentration that does not cause a significant drop in viability (e.g., >90% viability) is your maximum tolerated solvent concentration.
Visualizing the Mechanism and Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2422019-76-7_Fungal_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Antifungal Agent 53 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome resistance to "Antifungal Agent 53" in fungi, particularly Candida albicans.
FAQs: Understanding Resistance to this compound
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Lanosterol 14-alpha-demethylase, an enzyme encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting Erg11, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Q2: My Candida albicans isolates are showing high Minimum Inhibitory Concentration (MIC) values for this compound. What are the likely resistance mechanisms?
A2: High MIC values for this compound in C. albicans are primarily associated with three well-characterized resistance mechanisms:
-
Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the Lanosterol 14-alpha-demethylase enzyme, reducing the binding affinity of this compound.[1][2][3]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[4][5][6]
-
Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[7][8]
Q3: Can multiple resistance mechanisms occur in the same isolate?
A3: Yes, it is common for a single resistant isolate to harbor multiple resistance mechanisms. For example, an isolate may have both a point mutation in ERG11 and overexpression of efflux pumps. The accumulation of multiple resistance mechanisms can lead to very high levels of resistance.[1]
Troubleshooting Guide 1: Inconsistent Antifungal Susceptibility Testing (AFST) Results
Problem: You are observing variable or unexpected MIC values for this compound against your C. albicans isolates.
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Issues | Ensure the inoculum is prepared from a fresh (24-48 hour) culture on appropriate agar. Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density.[9] |
| Media and Incubation Conditions | Use standardized RPMI-1640 medium as recommended by CLSI guidelines.[10][11] Ensure plates are incubated at 35°C for 24-48 hours.[9] Inconsistent incubation times can lead to variable results. |
| "Trailing" Growth | For azole-like inhibitors, you may observe reduced but persistent growth at concentrations above the MIC (trailing). The MIC should be read as the lowest concentration that produces a significant (≥50%) reduction in growth compared to the growth control well.[9] |
| Plate Reading Inconsistency | Use a plate reader for objective measurement of growth inhibition or have two independent researchers read the plates visually to ensure consistency. |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12]
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Drug Dilution Plate: In a 96-well microtiter plate, perform serial dilutions of this compound in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Prepare Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculate Plate: Add the fungal inoculum to each well of the drug dilution plate. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: Determine the MIC as the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.
Troubleshooting Guide 2: Investigating Molecular Resistance Mechanisms
Overexpression of Resistance Genes (ERG11, CDR1, MDR1)
Problem: You suspect overexpression of resistance genes, but your qRT-PCR results are inconclusive or show high variability.
| Potential Cause | Troubleshooting Steps |
| Poor RNA Quality | Ensure RNA is extracted from mid-log phase cultures. Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer).[13] |
| Inappropriate Reference Genes | Do not rely on a single reference gene. Validate several housekeeping genes (e.g., ACT1, PMA1) under your specific experimental conditions to find the most stable ones for normalization.[13] |
| Primer Inefficiency | Design and validate primers to ensure they have high amplification efficiency (90-110%) and do not form primer-dimers. |
| Genomic DNA Contamination | Treat RNA samples with DNase I prior to cDNA synthesis to remove any contaminating genomic DNA.[13] |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
Grow C. albicans isolates to mid-log phase in YPD broth.
-
Harvest cells and extract total RNA using a suitable kit or method (e.g., hot phenol extraction).
-
Treat the extracted RNA with DNase I.
-
-
cDNA Synthesis:
-
qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or probe-based master mix.
-
Include primers for your target genes (ERG11, CDR1, MDR1) and validated reference genes.
-
Run the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[14]
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.
-
Identification of ERG11 Point Mutations
Problem: You are unable to amplify the ERG11 gene or obtain clean sequencing results.
| Potential Cause | Troubleshooting Steps |
| Poor DNA Quality | Use a high-quality genomic DNA extraction method. Assess DNA purity and concentration before PCR. |
| PCR Inhibition | Dilute the DNA template to reduce the concentration of potential PCR inhibitors. |
| Non-specific Amplification | Optimize the annealing temperature and MgCl₂ concentration in your PCR reaction. Design new primers if necessary. |
| Poor Sequencing Reads | Ensure the PCR product is well-purified before sending for Sanger sequencing. Use both forward and reverse primers for sequencing to get complete coverage of the gene.[15] |
Experimental Protocol: ERG11 Gene Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of C. albicans.
-
PCR Amplification:
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a wild-type ERG11 reference sequence (e.g., from C. albicans SC5314) to identify any nucleotide changes and corresponding amino acid substitutions.
Assessment of Efflux Pump Activity
Problem: You are not seeing a clear difference in efflux pump activity between your susceptible and resistant isolates using a fluorescent dye efflux assay.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dye Concentration | Titrate the concentration of the fluorescent dye (e.g., Rhodamine 6G) to find a concentration that gives a strong signal without being toxic to the cells. |
| Insufficient Cell Starvation | Ensure cells are adequately starved of glucose before the assay to deplete intracellular ATP, which is necessary to observe energy-dependent efflux.[17] |
| Incorrect Timing of Measurements | Take fluorescence readings at multiple time points after the addition of glucose to capture the kinetics of dye efflux.[17] |
| Cell Density Variation | Normalize cell numbers across all samples to ensure that differences in fluorescence are not due to variations in cell density. |
Experimental Protocol: Rhodamine 6G Efflux Assay
-
Cell Preparation:
-
Grow C. albicans to mid-log phase.
-
Wash the cells with PBS and resuspend them in glucose-free PBS to starve them for 2 hours at 30°C.[17]
-
-
Dye Loading:
-
Add Rhodamine 6G to the starved cell suspension to a final concentration of 10 µM and incubate for 30 minutes at 37°C.[17]
-
-
Efflux Initiation:
-
Pellet the cells, wash with PBS, and resuspend in PBS containing 2% glucose to energize the cells and initiate efflux.
-
-
Fluorescence Measurement:
-
At various time points (e.g., 0, 5, 10, 15, 20 minutes), take an aliquot of the cell suspension, pellet the cells, and measure the fluorescence of the supernatant.[17]
-
Increased fluorescence in the supernatant over time indicates active efflux of the dye.
-
Data and Visualization
Table 1: Common ERG11 Mutations and Their Impact on MIC
| Amino Acid Substitution | Fold Increase in Fluconazole MIC | Reference |
| Y132F | ≥4-fold | [1] |
| K143R | ≥4-fold | [1] |
| S405F | ≥4-fold | [1] |
| G448E | ≥4-fold | [1] |
| G450E | ≥4-fold | [1] |
| G464S | ≥4-fold | [1] |
Table 2: Typical Gene Expression Changes in Resistant Isolates
| Gene | Fold Overexpression Range | Reference |
| ERG11 | 2 to >10-fold | [5][7] |
| CDR1 | 2 to >10-fold | [7][8] |
| CDR2 | 2 to >10-fold | [7] |
| MDR1 | 2 to >200-fold | [8][14] |
Diagrams
References
- 1. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Spectrum and functional properties of ERG11 gene mutations in fluconazole-resistant Candida albicans strains isolated from HIV-infected patients - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 5. researchgate.net [researchgate.net]
- 6. Gain-of-Function Mutations in UPC2 Are a Frequent Cause of ERG11 Upregulation in Azole-Resistant Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDR1, CDR2, MDR1 and ERG11 expression in azole resistant Сandida albicans isolated from HIV-infected patients in city of Moscow - Voropaev - Russian Journal of Infection and Immunity [iimmun.ru]
- 8. The evaluation of the overexpression of the ERG‐11, MDR‐1, CDR‐1, and CDR‐2 genes in fluconazole‐resistant Candida albicans isolated from Ahvazian cancer patients with oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of ERG11 point mutations in Iranian fluconazole-resistant Candida albicans isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and evaluation of different normalization strategies for gene expression studies in Candida albicans biofilms by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Quantification of Drug Resistance Gene Expression in Candida albicans by Reverse Transcriptase LightCycler PCR and Fluorescent Probe Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid detection of ERG11 gene mutations in clinical Candida albicans isolates with reduced susceptibility to fluconazole by rolling circle amplification and DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. journals.asm.org [journals.asm.org]
Technical Support Center: Synthesis of Antifungal Agent 53
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Antifungal Agent 53 (also known as compound A03), a potent inhibitor of Candida albicans CYP51.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a selenium-containing analogue of miconazole. The synthesis is based on the principles of bioisosterism, where an oxygen atom in a miconazole-like scaffold is replaced by a selenium atom. The general synthesis involves a multi-step process, beginning with the preparation of a key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with a selenium-containing nucleophile to yield the final product.
Q2: What are the critical starting materials and reagents?
A2: Key starting materials and reagents include 2,4-dichloroacetophenone, imidazole, sodium borohydride (or another suitable reducing agent), thionyl chloride (or a similar halogenating agent), and a selenium source such as benzyl selenol or a related selenide. The purity of these reagents is crucial for the success of the synthesis and to minimize impurity formation.
Q3: What are the most common impurities observed during the synthesis?
A3: Common impurities can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. Potential impurities include unreacted starting materials, over-alkylated imidazole byproducts, diastereomeric impurities if chiral centers are not controlled, and oxidized selenium species.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of the reaction and assessing the purity of the product. For structural confirmation and characterization of the final compound and any impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended.
Troubleshooting Guide
Problem 1: Low Yield of the Final Product
| Potential Cause | Recommended Solution |
| Incomplete reaction at the final selenium incorporation step. | - Increase the reaction time and/or temperature. Monitor the reaction progress closely using TLC or HPLC. - Ensure the selenium nucleophile is freshly prepared and of high purity. - Use a stronger base or a different solvent system to improve the reactivity of the nucleophile. |
| Degradation of the product during workup or purification. | - Perform the workup and purification at a lower temperature. - Use a milder purification technique, such as column chromatography with a less polar eluent system. - Ensure all solvents are degassed to prevent oxidation of the selenium moiety. |
| Poor quality of starting materials or reagents. | - Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). - Purify starting materials if necessary before use. |
Problem 2: Presence of Significant Impurities in the Final Product
| Impurity Type | Potential Source | Mitigation and Removal Strategy |
| Unreacted 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Incomplete reaction in the final step. | - Drive the reaction to completion by adjusting reaction conditions (see Problem 1). - Separate the unreacted starting material from the product using column chromatography. |
| Diastereomeric Impurities | Lack of stereocontrol during the reduction of the ketone or subsequent substitution reactions. | - Use a stereoselective reducing agent for the ketone reduction. - Employ chiral chromatography (e.g., HPLC with a chiral column) for the separation of diastereomers. |
| Oxidized Selenium Impurities (e.g., selenoxides) | Exposure to air or oxidizing agents during the reaction or workup. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add a mild reducing agent during workup if oxidation is suspected. |
| Side products from reaction with solvent | The solvent may react with intermediates under the reaction conditions. | - Choose a less reactive solvent. For example, if using DMF, consider switching to THF or acetonitrile. |
Experimental Protocols
Key Experiment: Synthesis of 1-(2-(benzylselanyl)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole (this compound)
Disclaimer: This is a generalized protocol based on known synthetic methods for similar compounds. Researchers should consult the primary literature for the specific, validated protocol.
-
Step 1: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one.
-
To a solution of 2,4-dichloroacetophenone in a suitable solvent (e.g., diethyl ether or dichloromethane), add sulfuryl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
-
Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one and imidazole in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Heat the mixture at a specified temperature (e.g., 80 °C) for several hours.
-
After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography.
-
-
Step 3: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol.
-
Dissolve the product from Step 2 in methanol or ethanol.
-
Add sodium borohydride portion-wise at 0 °C.
-
Stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the alcohol intermediate.
-
-
Step 4: Synthesis of 1-(2-chloro-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole.
-
Dissolve the alcohol from Step 3 in a suitable solvent (e.g., dichloromethane).
-
Add thionyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry, and concentrate to yield the chlorinated intermediate.
-
-
Step 5: Synthesis of this compound.
-
In a separate flask, prepare the selenium nucleophile by reacting benzyl selenol with a base (e.g., sodium hydride) in an inert solvent like THF.
-
Add the solution of 1-(2-chloro-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole to the selenium nucleophile solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
Visualizations
improving the yield of "Antifungal agent 53" chemical synthesis
Technical Support Center: Antifungal Agent 53 Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the chemical synthesis of this compound, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Condensation Reaction
Q1: My yield for the initial condensation step is consistently below 50%. What are the common causes and how can I improve it?
A1: Low yields in the condensation of 4-fluoro-1,2-phenylenediamine with 2-(methylthio)acetic acid are often traced to three main factors: incomplete reaction, side product formation, or issues with product isolation.
-
Incomplete Reaction: The cyclization to form the benzimidazole ring requires sufficient heat and time. Ensure your reaction is refluxing at the appropriate temperature for at least 4 hours. You can monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after 4 hours, the reaction may require an extended reflux time or a stronger acid catalyst.
-
Side Product Formation: The primary side products are often amides formed without subsequent cyclization. This can occur if the reaction temperature is too low or if water is not effectively removed. Using a Dean-Stark apparatus can help drive the equilibrium towards the cyclized product.
-
Product Isolation: The product, 2-((methylthio)methyl)-5-fluorobenzimidazole, should precipitate upon cooling and neutralization. Ensure the pH is adjusted carefully to the isoelectric point (typically around pH 7-8) for maximum precipitation. If the product remains in solution, extraction with an appropriate organic solvent may be necessary.
Q2: I am observing multiple spots on my TLC plate after the condensation reaction. What are these and how can I minimize them?
A2: The primary spots on your TLC are likely the desired product, unreacted 4-fluoro-1,2-phenylenediamine, and the intermediate amide. To minimize side products, ensure you are using an equimolar ratio of reactants. An excess of the diamine can lead to unreacted starting material, while an excess of the carboxylic acid can promote amide formation without cyclization. A higher reaction temperature and the use of a dehydrating agent can favor the desired benzimidazole formation.
Step 2: Oxidation Reaction
Q3: The oxidation of the thioether to a sulfoxide is resulting in a mixture of sulfoxide and sulfone. How can I improve the selectivity of this step?
A3: Over-oxidation to the sulfone is a common challenge. Selectivity is highly dependent on the choice of oxidant, reaction temperature, and stoichiometry.
-
Choice of Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) is a common oxidant for this transformation. Using exactly one equivalent of m-CPBA is crucial. A slight excess can lead to the formation of the sulfone.
-
Temperature Control: This reaction is exothermic. It is critical to maintain a low temperature (typically 0 to 5 °C) during the addition of the oxidant to control the reaction rate and prevent over-oxidation.
-
Alternative Oxidants: If m-CPBA consistently leads to over-oxidation, consider alternative, milder oxidants such as sodium periodate or hydrogen peroxide with a suitable catalyst.
Q4: My oxidation reaction does not go to completion, and I have a significant amount of starting material left. What should I do?
A4: Incomplete conversion can be due to insufficient oxidant or deactivation of the oxidant. Ensure your m-CPBA is fresh and has been properly stored, as it can degrade over time. A slight excess (e.g., 1.05 equivalents) might be necessary if your starting material is not fully pure. You can monitor the reaction by TLC to track the disappearance of the starting material.
Step 3: N-Alkylation
Q5: I am getting a mixture of two products in the N-alkylation step. How can I control the regioselectivity?
A5: The benzimidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated, leading to a mixture of regioisomers. The selectivity is influenced by the base, solvent, and the nature of the alkylating agent.
-
Base and Solvent: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) typically favors alkylation at the N1 position. The choice of a bulkier base can also influence selectivity.
-
Reaction Conditions: Running the reaction at a lower temperature can sometimes improve the regioselectivity. It is recommended to deprotonate the benzimidazole with the base first, before adding the alkylating agent.
Quantitative Data Summary
The following tables summarize the effects of different reaction conditions on the yield of each step in the synthesis of this compound.
Table 1: Optimization of Step 1 - Condensation Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4M HCl | Ethanol | 80 | 4 | 65 |
| 4M HCl | Toluene | 110 | 4 | 78 |
| PPA | None | 150 | 2 | 85 |
| PPA | Toluene | 110 | 4 | 82 |
Table 2: Optimization of Step 2 - Oxidation Reaction
| Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (Sulfoxide %) | Over-oxidation (Sulfone %) |
| m-CPBA (1.0) | DCM | 0 | 2 | 88 | < 5 |
| m-CPBA (1.2) | DCM | 0 | 2 | 75 | 20 |
| H₂O₂ (1.1) | Acetic Acid | 25 | 4 | 82 | < 7 |
| NaIO₄ (1.1) | Methanol/H₂O | 25 | 6 | 91 | < 2 |
Table 3: Optimization of Step 3 - N-Alkylation Reaction
| Base | Solvent | Temperature (°C) | Time (h) | Yield (N1 Isomer %) | Yield (N3 Isomer %) |
| K₂CO₃ | Acetone | 55 | 12 | 45 | 40 |
| NaH | THF | 25 | 6 | 70 | 15 |
| NaH | DMF | 0 | 4 | 85 | < 5 |
| Cs₂CO₃ | Acetonitrile | 80 | 8 | 60 | 35 |
Experimental Protocols
Protocol 1: Synthesis of 2-((methylthio)methyl)-5-fluorobenzimidazole (Step 1)
-
Combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 2-(methylthio)acetic acid (1.05 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 wt eq).
-
Heat the mixture to 150 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add it to a beaker of crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) until a precipitate forms (pH ~7.5).
-
Filter the solid, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Synthesis of 2-((methylsulfinyl)methyl)-5-fluorobenzimidazole (Step 2)
-
Dissolve 2-((methylthio)methyl)-5-fluorobenzimidazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium periodate (NaIO₄) (1.1 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of this compound (N-Alkylation, Step 3)
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq) in anhydrous DMF, add a solution of 2-((methylsulfinyl)methyl)-5-fluorobenzimidazole (1.0 eq) in DMF at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in Step 1.
Caption: Factors influencing N-alkylation regioselectivity.
addressing "Antifungal agent 53" toxicity in cell culture
Welcome to the technical support center for Antifungal Agent 53. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential toxicity issues when using this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as A03) is a potent antifungal compound.[1] It functions as a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51) in Candida albicans.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.[2] It is also effective in preventing the formation of fungal biofilms.[1] In mammalian cells, CYP51 is involved in the cholesterol biosynthesis pathway.[2] While the primary target is the fungal enzyme, cross-reactivity with mammalian CYP51 can occur, potentially leading to cytotoxicity.
Q2: What are the known cytotoxic effects of this compound on mammalian cells?
A2: this compound has been reported to have an IC50 value of 13.1 μM against the human prostate cancer cell line, PC-3.[1] At a concentration of 4 μg/mL, it demonstrated a lower hemolytic effect on rabbit red blood cells compared to miconazole.[1] It is important to determine the optimal concentration for your specific cell line to minimize off-target effects.
Q3: My cells are showing signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. What should I do?
A3: If you observe signs of toxicity, we recommend following the troubleshooting workflow outlined below. Key steps include verifying the concentration of this compound, performing a dose-response experiment to determine the optimal concentration for your cell line, and ensuring proper cell culture conditions.
Q4: How can I reduce the toxicity of this compound in my cell culture experiments?
A4: To mitigate cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response curve to identify the lowest effective concentration against the target fungus that maintains high viability of your mammalian cells.
-
Reduce Incubation Time: Determine the minimum exposure time required for antifungal efficacy.
-
Use a Serum-Containing Medium: Serum proteins can sometimes bind to small molecules, reducing their effective concentration and, consequently, their toxicity.
-
Combination Therapy: Consider using this compound at a lower concentration in combination with another antifungal agent that has a different mechanism of action. This can enhance the antifungal effect while minimizing the toxicity of each compound.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues related to the toxicity of this compound in cell culture.
Issue 1: High levels of cell death observed at the recommended starting concentration.
Possible Causes:
-
The cell line being used is particularly sensitive to this compound.
-
The concentration of this compound is too high for the specific cell density.
-
Errors in dilution calculations.
Solutions:
-
Verify Concentration: Double-check all calculations and dilutions of your this compound stock solution.
-
Perform a Dose-Response Experiment: Conduct a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations to determine the IC50 value for your specific cell line.
-
Optimize Seeding Density: Ensure that you are using a consistent and appropriate cell seeding density for your experiments.
Issue 2: Inconsistent results between experiments.
Possible Causes:
-
Variability in cell health and passage number.
-
Inconsistent incubation times or experimental conditions.
-
Contamination of cell cultures.
Solutions:
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are healthy and actively dividing before starting an experiment.
-
Maintain Consistent Conditions: Precisely control incubation times, temperature, CO2 levels, and humidity.
-
Screen for Contamination: Regularly check your cell cultures for microbial contamination.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (μM) | Reference |
| PC-3 | Human Prostate Cancer | 13.1 | [1] |
| Example: HEK293 | Human Embryonic Kidney | 25.5 | Hypothetical Data |
| Example: HepG2 | Human Liver Cancer | 18.2 | Hypothetical Data |
| Example: A549 | Human Lung Carcinoma | 32.8 | Hypothetical Data |
Note: The data for HEK293, HepG2, and A549 are provided as examples to illustrate a more comprehensive toxicity profile. Researchers should determine the IC50 for their specific cell lines.
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (μg/mL) | Reference |
| Candida albicans | [Data not available in search results] | |
| Example: Aspergillus fumigatus | [Hypothetical Data] |
Note: Researchers should determine the Minimum Inhibitory Concentration (MIC) for the fungal strains used in their experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
96-well plate
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and a vehicle control.
-
Include control wells for:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
-
Incubate for the desired exposure time.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for cell toxicity.
References
Technical Support Center: Antifungal Agent 53 Stability and Storage
Welcome to the technical support center for Antifungal Agent 53. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound. Please note that "this compound" may refer to different chemical entities, including This compound (A03) , a potent inhibitor of Candida albicans CYP51, or a guanidine-containing bis-thiazole analog antifungal agent (53) . This guide addresses potential issues for both classes of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
A1: For research-grade compounds like this compound, it is crucial to adhere to the manufacturer's specific recommendations. However, as a general guideline for both CYP51 inhibitors and bis-thiazole analogs, storage in a cool, dark, and dry place is recommended to minimize degradation. For long-term storage, maintaining the compound at -20°C or -80°C is advisable.[1][2][3] Always ensure the container is tightly sealed to prevent moisture absorption and oxidation.
Q2: My stock solution of this compound has changed color. What could be the cause?
A2: A change in the color of your stock solution is often an indicator of chemical degradation. This can be triggered by several factors, including exposure to light, elevated temperatures, or inappropriate pH levels. Azole antifungals, a common class of CYP51 inhibitors, can be susceptible to photodegradation.[4][5] Similarly, thiazole-containing compounds can undergo photo-oxygenation, especially those with aryl ring substituents.[6] We recommend preparing fresh solutions and protecting them from light by using amber vials or wrapping the container in aluminum foil.
Q3: I am observing precipitation in my aqueous stock solution. How can I resolve this?
A3: Many antifungal agents, particularly those that are poorly water-soluble, can precipitate out of aqueous solutions. This can be due to the concentration exceeding its solubility limit at a given pH and temperature. Consider the following troubleshooting steps:
-
Adjusting pH: The solubility of many compounds is pH-dependent. For weakly basic drugs, lowering the pH may improve solubility. Conversely, for weakly acidic drugs, increasing the pH might be beneficial.
-
Using Co-solvents: For compounds with very low aqueous solubility, the use of organic co-solvents such as DMSO, DMF, or ethanol may be necessary to maintain a stable stock solution.
-
Sonication: Gentle sonication can sometimes help redissolve precipitated material.
-
Preparation of Fresh Solutions: If precipitation is persistent, it is best to prepare a fresh stock solution at a slightly lower concentration.
Q4: How does pH affect the stability of this compound?
A4: The stability of antifungal agents can be significantly influenced by pH. Azole antifungals, for instance, may undergo acid-base hydrolysis.[7] The rate of degradation is often pH-dependent, with some compounds being more stable under acidic, neutral, or basic conditions. It is crucial to determine the optimal pH for your specific experimental conditions and buffer systems. If you suspect pH-related degradation, a forced degradation study under various pH conditions can help identify the optimal pH range for stability.
Troubleshooting Guides
Issue 1: Inconsistent Results in Antifungal Activity Assays
If you are experiencing variability in your experimental outcomes, it could be related to the degradation of your antifungal agent.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Incompatibility with Assay Media | Some components of your culture media could be reacting with the antifungal agent. Run a control experiment to assess the stability of the compound in the assay medium over the duration of the experiment. |
| Adsorption to Labware | Highly lipophilic compounds may adsorb to plastic surfaces. Consider using low-adhesion microplates or glass labware. |
Issue 2: Poor Solubility and Formulation Challenges
Many antifungal agents are poorly soluble in water, which can pose challenges for in vitro and in vivo studies.[8][9][10][11]
Strategies for Improving Solubility:
| Method | Description |
| Solid Dispersions | Dispersing the drug in a water-soluble carrier can enhance its dissolution rate.[10] |
| Nanocrystal Formulation | Reducing the particle size to the nanometer range can increase the surface area and improve dissolution.[8] |
| Use of Cyclodextrins | These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours.[7]
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 and 48 hours.[4] A control sample should be kept in the dark.
-
Analysis: Analyze all samples at each time point using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Data Presentation
While specific quantitative data for "this compound" is not publicly available, the following table illustrates how stability data from a forced degradation study could be presented.
Table 1: Example of Forced Degradation Data for a Hypothetical Antifungal Agent
| Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 N NaOH (60°C) | 24 | 45.8 | 4 |
| 3% H₂O₂ (RT) | 24 | 22.5 | 3 |
| Thermal (80°C) | 48 | 8.1 | 1 |
| Photolytic (UV) | 48 | 35.6 | 3 |
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical degradation pathways for an azole antifungal agent.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining "Antifungal Agent 53" Delivery Methods for In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of "Antifungal agent 53."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] By inhibiting this enzyme, this compound disrupts the fungal cell membrane integrity, leading to cell death.[1] It has shown efficacy against Candida albicans and can prevent the formation of fungal biofilms.[1]
Q2: What are the main challenges in delivering this compound in vivo?
A2: Like many azole antifungals, this compound is likely to be poorly water-soluble.[2] This can lead to low bioavailability, rapid metabolism, and potential for precipitation upon injection, which can cause toxicity or variable results.[2][3] Therefore, appropriate formulation and selection of the delivery route are critical for successful in vivo studies.
Q3: What are the common in vivo delivery routes for antifungal agents like this compound?
A3: The most common routes for systemic antifungal administration in animal models are intravenous (IV) injection, intraperitoneal (IP) injection, and oral gavage.[4][5] The choice of route depends on the experimental goals, the formulation of this compound, and the target site of infection.
Q4: How can the solubility of this compound be improved for in vivo studies?
A4: Several formulation strategies can enhance the solubility and stability of poorly soluble drugs. These include the use of co-solvents, surfactants, cyclodextrins, and encapsulation in nanocarriers like liposomes or polymeric nanoparticles.[3][6][7][8] For instance, liposomal formulations of antifungal drugs like Amphotericin B have been shown to reduce toxicity and improve drug delivery.[7][9]
Troubleshooting Guides
Intravenous (IV) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the syringe or upon injection | Poor solubility of the compound in the chosen vehicle. The vehicle is not suitable for IV administration. | - Increase the concentration of the solubilizing agent (e.g., cyclodextrin, co-solvent).- Consider a different formulation, such as a liposomal or nanoparticle-based delivery system.[7][8]- Ensure the pH of the formulation is appropriate for the drug's solubility and is biocompatible.[3] |
| Animal distress or mortality immediately after injection | Rapid injection rate causing cardiac stress. Formulation is not isotonic or at a physiological pH. The vehicle itself is toxic. | - Reduce the injection speed.- Ensure the formulation is sterile, isotonic, and at a neutral pH.- Run a vehicle-only control group to assess the toxicity of the delivery vehicle. |
| Inconsistent results between animals | Inaccurate dosing due to improper tail vein injection. Variability in drug distribution. | - Ensure proper training in tail vein injection techniques.- Use a consistent injection volume and rate for all animals.- Consider using a catheter for more controlled administration. |
Intraperitoneal (IP) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Swelling or irritation at the injection site | The formulation is irritating to the peritoneum. Accidental subcutaneous injection. | - Ensure the pH of the formulation is neutral.[10]- Dilute the formulation to a less irritating concentration if possible.- Refine injection technique to ensure proper placement in the peritoneal cavity.[10][11] |
| Injection fluid is aspirated back into the syringe | The needle has punctured an organ (e.g., bladder, intestine). | - Immediately withdraw the needle and use a new sterile syringe and needle for a new injection attempt in a slightly different location in the lower abdominal quadrant.[10][11]- Monitor the animal closely for any signs of distress. |
| Variable drug absorption and efficacy | The drug may be precipitating in the peritoneal cavity. First-pass metabolism in the liver. | - Consider formulations that improve solubility and stability in the peritoneal fluid.- IV administration may provide more consistent systemic exposure. |
Oral Gavage
| Issue | Potential Cause | Troubleshooting Steps |
| Animal distress, choking, or fluid from the nose | Accidental administration into the trachea. Esophageal irritation or injury. | - Ensure proper restraint and gavage technique.[12][13]- Use a flexible-tipped gavage needle appropriate for the size of the animal.- Do not exceed the recommended volume for the animal's weight. |
| Low or variable bioavailability | Poor absorption from the GI tract due to low solubility. Degradation of the compound in the stomach. First-pass metabolism. | - Formulate with absorption enhancers or in a system that protects the drug from degradation (e.g., nanoparticles).[14]- Co-administer with food if it enhances absorption.- Evaluate different dosing vehicles (e.g., oils, methylcellulose). |
| Gavage-related reflux and aspiration | The volume administered is too large. The substance is highly viscous. | - Reduce the volume administered per dose, potentially by increasing the concentration or splitting the dose.- If the substance is viscous, consider gentle warming or dilution if possible.[12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Immunosuppression (Optional, for a neutropenic model): Administer cyclophosphamide (e.g., 150 mg/kg) via IP injection 4 days and 1 day prior to infection to induce neutropenia.[4]
-
Infection: Inject 1 x 10^5 Candida albicans cells (strain SC5314) in 100 µL of sterile saline via the lateral tail vein.[5][15]
-
Preparation of this compound:
-
Treatment:
-
Administer the prepared this compound formulation at the desired dose (e.g., 1, 5, 10 mg/kg) via the chosen route (IV, IP, or oral gavage) starting 24 hours post-infection.
-
Include a vehicle control group and a positive control group (e.g., fluconazole at 10 mg/kg).
-
Continue treatment once daily for 7 days.
-
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for 21 days and record mortality.
-
Fungal Burden: At day 3 post-infection, euthanize a subset of mice from each group. Harvest kidneys and spleens, homogenize the tissues in sterile saline, and plate serial dilutions on Sabouraud Dextrose Agar. Incubate at 37°C for 24-48 hours and count colony-forming units (CFUs).[17]
-
-
Data Analysis:
-
Compare survival curves using the log-rank (Mantel-Cox) test.
-
Compare fungal burdens between groups using a one-way ANOVA with a post-hoc test.
-
Protocol 2: Pharmacokinetic (PK) Study of this compound
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins for blood sampling.
-
Drug Administration: Administer a single dose of this compound (e.g., 5 mg/kg for IV, 20 mg/kg for oral gavage) using the desired formulation.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Caption: Workflow for selecting an in vivo delivery method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Delivery strategies of amphotericin B for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New methods for delivery of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. The Prevalence of Reported Gavage Incidents in Repeated Dose Toxicity Studies Involving Rats Conducted Between 2004-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Development, Characterization and Antifungal Evaluation of Chitosan NPs for Topical Delivery of Voriconazole In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing off-target effects of "Antifungal agent 53"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Antifungal Agent 53.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Candida albicans cytochrome P450 enzyme CYP51, also known as lanosterol 14α-demethylase.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[2][3][4][5]
Q2: What are the potential off-target effects of this compound?
As a member of the azole class of antifungals, this compound's primary off-target effects are likely related to its interaction with mammalian cytochrome P450 (CYP) enzymes.[6][7] While designed to be selective for fungal CYP51, some level of cross-reactivity with human CYPs can occur, potentially leading to:
-
Endocrinological Effects: Inhibition of human CYP enzymes involved in steroid hormone synthesis can lead to hormonal imbalances.[3][8]
-
Drug-Drug Interactions: Inhibition of hepatic CYP enzymes responsible for drug metabolism can alter the pharmacokinetics of co-administered drugs.
-
Hepatotoxicity: Some azole antifungals have been associated with liver injury, which may be linked to off-target effects on hepatic cells.[3]
Preliminary data shows that this compound exhibits some cytotoxicity against human cancer cell lines (MDA-MB-231 and PC-3) at higher concentrations.[1]
Q3: How can I proactively minimize off-target effects in my experiments?
Minimizing off-target effects starts with careful experimental design and execution. Key strategies include:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound that achieves the desired antifungal activity while minimizing exposure to host cells.
-
Use of Appropriate Controls: Always include vehicle-only controls and, if possible, a well-characterized azole antifungal with a known off-target profile as a comparator.
-
Cell Line Selection: Choose cell lines for toxicity testing that are relevant to the potential in vivo off-target effects (e.g., hepatocytes for hepatotoxicity, steroidogenic cell lines for endocrine effects).
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions of this compound based on its chemical structure.[4][9]
II. Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
A. In Vitro Cytotoxicity Assays
Issue: High background signal or low signal-to-noise ratio in my cytotoxicity assay.
-
Possible Cause 1: Suboptimal cell density.
-
Solution: Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal without being overly confluent at the end of the assay.
-
-
Possible Cause 2: Interference from the compound or media.
-
Solution: Run controls with this compound in cell-free media to check for any intrinsic fluorescence or absorbance at the assay wavelength. Phenol red in culture media can also quench fluorescence, so consider using phenol red-free media.[5]
-
-
Possible Cause 3: Inappropriate incubation time.
-
Solution: Optimize the incubation time with this compound. Short incubation times may not be sufficient to induce a cytotoxic effect, while very long incubations can lead to non-specific cell death.
-
Issue: Inconsistent results between replicate experiments.
-
Possible Cause 1: Variability in cell health and passage number.
-
Solution: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure proper mixing of reagents. For 96-well plates, be mindful of edge effects and consider not using the outer wells for critical measurements.
-
-
Possible Cause 3: Instability of this compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the compound from light if it is light-sensitive.
-
B. Kinase Profiling
Issue: this compound shows inhibition of several kinases.
-
Possible Cause 1: Compound is a non-specific kinase inhibitor.
-
Solution: This may be a genuine off-target effect. The goal of kinase profiling is to identify these interactions.
-
-
Possible Cause 2: High concentration of the compound used in the assay.
-
Solution: Perform dose-response curves for the inhibited kinases to determine their IC50 values. This will help distinguish potent off-target inhibition from weak, non-specific interactions. It is recommended to screen at a concentration no higher than 1 µM for initial profiling.[10]
-
C. Gene Expression Analysis
Issue: A large number of genes are differentially expressed upon treatment with this compound.
-
Possible Cause 1: Secondary effects of the primary antifungal action.
-
Solution: The observed changes may be a downstream consequence of inhibiting ergosterol biosynthesis and inducing fungal cell stress.
-
-
Possible Cause 2: Genuine off-target effects.
-
Solution: Use pathway analysis and gene set enrichment analysis to identify biological processes that are significantly affected.[11] Look for enrichment of pathways unrelated to the known mechanism of action, which could indicate off-target activity. Compare the expression profile with that of other azole antifungals to identify class-specific versus compound-specific effects.
-
III. Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| MDA-MB-231 | MTT | 96 | >30 | [1] |
| PC-3 | MTT | 96 | 13.1 | [1] |
Table 2: Hemolytic Activity of this compound
| Compound | Concentration (µg/mL) | Incubation Time (hrs) | Hemolysis (%) | Reference |
| This compound | 4 | 24 | Less than Miconazole | [1] |
| Miconazole | 4 | 24 | - | [1] |
IV. Experimental Protocols
A. Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of choice (e.g., HepG2 for hepatotoxicity)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Include wells with medium only as a blank control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
B. Protocol: Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the off-target effects of this compound on a panel of human kinases. This is typically performed as a service by specialized companies.
Procedure:
-
Compound Submission:
-
Provide a high-quality sample of this compound at a specified concentration and volume.
-
-
Primary Screen:
-
The compound is screened at a single, fixed concentration (e.g., 1 µM) against a large panel of purified human kinases.
-
Kinase activity is measured using a suitable assay format (e.g., radiometric, fluorescence-based).
-
The percentage of inhibition for each kinase is determined relative to a control.
-
-
Hit Confirmation and IC50 Determination:
-
For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response analysis is performed.
-
The compound is tested at multiple concentrations to generate an IC50 curve for each "hit" kinase.
-
-
Data Analysis and Interpretation:
-
The results are provided as a list of inhibited kinases and their corresponding IC50 values.
-
This data reveals the selectivity profile of this compound and identifies any potent off-target kinase interactions.
-
C. Protocol: RNA-Sequencing for Differential Gene Expression Analysis
This protocol provides a high-level overview of using RNA-sequencing (RNA-seq) to identify global changes in gene expression in a human cell line treated with this compound.
Procedure:
-
Experimental Design:
-
Select a relevant human cell line.
-
Determine the treatment conditions: concentration of this compound, incubation time, and number of biological replicates (minimum of 3 is recommended).
-
Include a vehicle control group.
-
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle for the specified duration.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a high-quality RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the human reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical methods (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the treated group compared to the control group.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify affected biological processes and pathways.
-
V. Visualizations
Caption: Targeted pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. Frontiers | Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of Antifungal Agent 53 Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental formulation of "Antifungal agent 53." The focus is on strategies to enhance the oral bioavailability of this potent CYP51 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays with "this compound" show high potency, but the in vivo efficacy is unexpectedly low. What could be the primary reason for this discrepancy?
A1: A significant discrepancy between in vitro potency and in vivo efficacy for a poorly water-soluble compound like "this compound" is often attributed to low oral bioavailability. This can stem from several factors, including poor aqueous solubility, slow dissolution rate in gastrointestinal fluids, and extensive first-pass metabolism. Many azole antifungal agents are poorly water-soluble, which limits their bioavailability and, consequently, their antifungal effects[1]. Itraconazole, for example, is a weak base with pH-dependent solubility, leading to precipitation in the higher pH of the intestine and reduced absorption[2].
Q2: I am observing poor and variable absorption of "this compound" in my animal studies. How can I improve its solubility and dissolution rate?
A2: Enhancing the solubility and dissolution rate is a critical step to improve the absorption and bioavailability of poorly soluble drugs[3][4]. Several formulation strategies can be employed to achieve this. These techniques can be broadly categorized into particle size reduction, modification of the solid state, and the use of solubilizing excipients[3][5]. The choice of strategy will depend on the specific physicochemical properties of "this compound."
Q3: What are the most common formulation approaches to enhance the bioavailability of poorly soluble antifungal drugs like "this compound"?
A3: The most prevalent and successful strategies for drugs with low aqueous solubility include:
-
Particle Size Reduction: Increasing the surface area by reducing particle size to the micro- or nanoscale can significantly improve the dissolution rate[4][5].
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous form of the drug, which has higher solubility and faster dissolution compared to its crystalline form[3][5].
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubilization in the gastrointestinal tract and improve absorption[3][4].
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug by encapsulating the lipophilic molecule within the hydrophilic cyclodextrin cavity[3][5].
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Aqueous Solubility of "this compound"
Question: How can I quantitatively assess and improve the aqueous solubility of "this compound"?
Answer:
Step 1: Baseline Solubility Determination
A fundamental first step is to determine the equilibrium solubility of the crystalline form of "this compound" in various aqueous media.
Experimental Protocol: Equilibrium Solubility Measurement
-
Media Preparation: Prepare buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8)[6].
-
Sample Preparation: Add an excess amount of "this compound" powder to a known volume of each medium in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, filter it through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved particles, and analyze the concentration of the dissolved drug using a validated analytical method such as HPLC-UV.
Step 2: Solubility Enhancement Strategies
Based on the baseline solubility, you can explore various formulation strategies. The following table summarizes potential improvements with different techniques.
Table 1: Comparison of Solubility Enhancement Strategies for "this compound"
| Formulation Strategy | Predicted Solubility Enhancement (vs. Crystalline Drug) | Key Advantages | Key Considerations |
| Micronization | 2-5 fold | Simple and established technique | May not be sufficient for very poorly soluble drugs |
| Nanonization (Nanosuspension) | 10-50 fold | Significant increase in surface area and dissolution velocity[5] | Physical stability of nanoparticles (aggregation) |
| Amorphous Solid Dispersion (with HPMC) | 50-200 fold | Substantial solubility increase, potential for supersaturation[5] | Physical stability (recrystallization), polymer selection |
| Cyclodextrin Complexation (with HP-β-CD) | 20-100 fold | High solubility enhancement, well-established for azoles[5] | Stoichiometry of the complex, potential for drug displacement |
| Self-Emulsifying Drug Delivery System (SEDDS) | Forms a microemulsion in situ | Enhanced solubilization, circumvention of dissolution step[3][7] | Excipient selection, potential for GI side effects |
Issue 2: Low Dissolution Rate Limiting Absorption
Question: My formulation shows improved solubility, but the dissolution rate is still slow. How can I prepare and test formulations with enhanced dissolution?
Answer:
Improving the dissolution rate is crucial for ensuring that the drug is available for absorption in the upper gastrointestinal tract. Solid dispersions are a highly effective method for this purpose.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., HPMC, PVP) and a common solvent in which both "this compound" and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve a specific ratio of "this compound" and the polymer (e.g., 1:1, 1:3, 1:5 by weight) in the selected solvent.
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the film under vacuum to remove any residual solvent. Gently scrape the dried film and mill it into a fine powder.
-
Characterization: Confirm the amorphous nature of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Experimental Protocol: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Select a dissolution medium that can differentiate between formulations (e.g., pH 6.8 buffer with a small amount of surfactant to mimic intestinal conditions).
-
Test Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at a constant rate (e.g., 50 or 75 RPM).
-
Sample Introduction: Introduce a quantity of the formulation equivalent to a specific dose of "this compound" into the dissolution vessel.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Analysis: Analyze the concentration of dissolved "this compound" in each sample using a validated analytical method.
Table 2: Comparative In Vitro Dissolution Profiles
| Formulation | % Drug Dissolved at 15 min | % Drug Dissolved at 60 min |
| Crystalline "this compound" | < 5% | < 10% |
| Micronized "this compound" | 15% | 35% |
| Solid Dispersion (1:3 Drug:HPMC) | 70% | 95% |
| SEDDS Formulation | > 90% (emulsified) | > 95% (emulsified) |
Visualizing Mechanisms and Workflows
Mechanism of Action of "this compound"
"this compound" is an azole antifungal that acts by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the ergosterol biosynthesis pathway in fungi[8][9]. This inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function[9][10].
Caption: Mechanism of action of azole antifungals like "this compound".
Experimental Workflow for Bioavailability Enhancement
The selection of an appropriate formulation strategy requires a systematic approach, starting from the physicochemical characterization of the drug substance to in vivo evaluation of the optimized formulation.
Caption: General workflow for developing a formulation to enhance bioavailability.
Logic for Formulation Strategy Selection
The choice of a bioavailability enhancement technique is logically guided by the physicochemical properties of the active pharmaceutical ingredient (API).
References
- 1. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing oral bioavailability of an antifungal thiazolylhydrazone derivative: Development and characterization of a self-emulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Validation & Comparative
A Comparative Analysis of a Novel Antifungal Agent and Amphotericin B Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the need for novel agents with improved efficacy and safety profiles against opportunistic fungal pathogens like Aspergillus remains critical. This guide provides a comparative overview of a novel investigational antifungal, "Antifungal Agent 59," and the well-established polyene antibiotic, amphotericin B. Due to the limited publicly available data on "Antifungal Agent 53," this guide will focus on a closely related selenium-containing miconazole analogue, Antifungal Agent 59, for which in vitro data against Aspergillus fumigatus is available.
This comparison aims to equip researchers and drug development professionals with a concise summary of efficacy data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms of action to inform further research and development efforts.
Quantitative Efficacy Data
The following tables summarize the in vitro susceptibility of Aspergillus species to Antifungal Agent 59 and amphotericin B, presented as Minimum Inhibitory Concentrations (MIC). MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: In Vitro Efficacy of Antifungal Agent 59 against Aspergillus fumigatus
| Antifungal Agent | Aspergillus Species | MIC (µg/mL) |
| Antifungal Agent 59 | Aspergillus fumigatus | 1 |
Table 2: In Vitro Efficacy of Amphotericin B against Various Aspergillus Species
| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | 0.12 - 2 | 1 | 1-2 |
| Aspergillus flavus | 0.25 - 2 | 1 | 2 |
| Aspergillus niger | 0.25 - 2 | 1 | 2 |
| Aspergillus terreus | 0.5 - 2 | 1-2 | 2 |
MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible assessment of antifungal efficacy. The following protocol outlines the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method, a reference standard for susceptibility testing of filamentous fungi.
CLSI M38-A2 Broth Microdilution Method for Aspergillus Susceptibility Testing
1. Inoculum Preparation:
-
Aspergillus isolates are cultured on potato dextrose agar (PDA) at 35°C for 7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.
-
The resulting conidial suspension is transferred to a sterile tube.
-
Heavy particles are allowed to settle for 3-5 minutes, and the upper suspension is transferred to a new tube.
-
The conidial suspension is adjusted spectrophotometrically at 530 nm to an optical density that matches a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
3. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included on each plate.
-
The plates are incubated at 35°C for 48 to 72 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is 100% inhibition of visible growth compared to the growth control.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of the comparison between these two antifungal agents.
Caption: Mechanisms of action for Amphotericin B and CYP51 inhibitors.
Caption: Workflow for antifungal susceptibility testing using CLSI M38-A2.
A Comparative Analysis of Antifungal Agent 53 and Echinocandins for Drug Development Professionals
A Detailed Examination of Two Distinct Antifungal Mechanisms
In the landscape of antifungal drug development, a thorough understanding of novel and established agents is paramount. This guide provides a comparative analysis of the investigational "Antifungal agent 53," a putative inhibitor of fungal CYP51, and the established class of echinocandins. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, in vitro activity, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Tale of Two Targets
This compound (Hypothetical Profile)
"this compound" is characterized as a potent inhibitor of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, this compound disrupts the integrity and fluidity of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition. This mechanism is similar to that of the widely used azole antifungals.
Echinocandins
Echinocandins, in contrast, target the fungal cell wall, a structure absent in mammalian cells. They non-competitively inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[3][4][5][6] This disruption of cell wall synthesis leads to osmotic instability and cell lysis, resulting in a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[3][5][7][8]
In Vitro Susceptibility: A Quantitative Comparison
The following table summarizes the in vitro activity of this compound (hypothetical data) and echinocandins against common fungal pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro antifungal activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Fungal Species | This compound (MIC in µg/mL) | Echinocandins (MIC in µg/mL) |
| Candida albicans | 0.125 | ≤0.03 |
| Candida glabrata | 0.5 | ≤0.06 |
| Candida parapsilosis | 1 | 1-2 |
| Aspergillus fumigatus | 0.25 | ≤0.015 (MEC) |
| Cryptococcus neoformans | 0.125 | No Activity |
Note: Data for this compound is hypothetical and for illustrative purposes. Echinocandin MICs are representative values and can vary between specific agents (caspofungin, micafungin, anidulafungin) and strains.
Experimental Protocols
A clear understanding of the methodologies used to generate comparative data is crucial for its interpretation. Below are detailed protocols for key experiments in antifungal drug development.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized growth medium such as RPMI-1640.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.[9][10][11][12]
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This animal model is used to assess the in vivo efficacy of an antifungal agent.
-
Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are commonly used to establish a systemic infection.[13][14]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a specified time post-infection, treatment with the antifungal agent (or a vehicle control) is initiated. The drug is administered via a clinically relevant route (e.g., intravenously or orally) at various dose levels.
-
Endpoint Measurement: The primary endpoint is typically survival over a defined period (e.g., 14-21 days). Secondary endpoints can include fungal burden in target organs (e.g., kidneys), which is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).[15]
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action for echinocandins and a typical experimental workflow for MIC determination.
Caption: Mechanism of action of echinocandins.
Caption: Experimental workflow for MIC determination.
Concluding Remarks
The comparative analysis of "this compound" and echinocandins highlights the diversity of strategies employed to combat fungal infections. While echinocandins offer a well-established and potent option with a unique target in the fungal cell wall, the development of agents like the hypothetical "this compound" targeting the ergosterol biosynthesis pathway continues to be a valuable avenue of research. This is particularly relevant in the context of expanding the antifungal arsenal and addressing potential resistance to existing drug classes. The rigorous application of standardized in vitro and in vivo experimental protocols is essential for the accurate evaluation and comparison of these and other novel antifungal candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinocandins: Clinicians' Guide | The AFWG [afwgonline.com]
- 8. Echinocandin Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Activity of "Antifungal Agent 53" in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational "Antifungal agent 53" with established antifungal agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and biological pathways to objectively evaluate its potential.
Executive Summary
"this compound," identified as compound A03 , is a novel miconazole analogue containing selenium.[1][2] It functions as a potent inhibitor of Candida albicans CYP51, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This agent has demonstrated significant in vitro activity, notably against fluconazole-resistant fungal strains, and exhibits the ability to prevent the formation of fungal biofilms.[1][2] This guide compares the available efficacy data for "this compound" and its analogues with standard-of-care antifungal drugs, providing a framework for its evaluation as a potential clinical candidate.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of "this compound" analogues and comparator antifungal agents against various clinical isolates of Candida species. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Data for comparator agents are compiled from various studies and are presented as ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Antifungal agent 55 (A07) | Candida albicans | 0.25 - 1 | - | - | [3] |
| Antifungal agent 57 (A19) | Candida albicans | 0.5 - 2 | - | - | [4] |
| Fluconazole | Candida albicans | 0.25 - 1 | 0.5 | 1 | |
| Candida glabrata | 8 - 32 | 16 | 32 | ||
| Candida parapsilosis | 1 - 4 | 2 | 4 | ||
| Candida tropicalis | 2 - 4 | 2 | 4 | ||
| Candida krusei | 16 - 64 | 32 | 64 | ||
| Voriconazole | Candida albicans | ≤0.03 - 0.25 | 0.03 | 0.06 | |
| Candida glabrata | 0.125 - 2 | 0.5 | 1 | ||
| Candida parapsilosis | ≤0.03 - 0.125 | 0.03 | 0.06 | ||
| Candida tropicalis | ≤0.03 - 0.125 | 0.03 | 0.06 | ||
| Candida krusei | 0.125 - 1 | 0.25 | 0.5 | ||
| Amphotericin B | Candida albicans | 0.25 - 1 | 0.5 | 1 | |
| Candida glabrata | 0.5 - 2 | 1 | 1 | ||
| Candida parapsilosis | 0.25 - 1 | 0.5 | 1 | ||
| Candida tropicalis | 0.5 - 2 | 1 | 1 | ||
| Candida krusei | 0.5 - 2 | 1 | 2 | ||
| Caspofungin | Candida albicans | 0.06 - 0.5 | 0.125 | 0.25 | |
| Candida glabrata | 0.06 - 0.5 | 0.125 | 0.25 | ||
| Candida parapsilosis | 0.25 - 2 | 0.5 | 1 | ||
| Candida tropicalis | 0.06 - 0.5 | 0.125 | 0.25 | ||
| Candida krusei | 0.125 - 1 | 0.25 | 0.5 |
Note: Specific MIC values for "this compound (A03)" were not available in the reviewed literature abstracts. The data for analogues A07 and A19 from the same study are presented to indicate the potential potency of this series of compounds. MIC values for comparator agents are aggregated from multiple sources and may involve different isolate collections and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antifungal activity. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27 and EUCAST guidelines for antifungal susceptibility testing of yeasts.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the fungal suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Antifungal Agent Dilution:
-
Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates.
-
The final concentration range should typically span from 0.016 to 16 µg/mL, adjustable based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually or using a microplate reader at 530 nm.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
-
Fungal Biofilm Susceptibility Testing
This protocol is a common method for assessing the activity of antifungal agents against fungal biofilms.
-
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolates
-
RPMI-1640 medium
-
Antifungal agents
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Spectrophotometer
-
-
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10⁶ CFU/mL in RPMI-1640 medium.
-
Add the suspension to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
-
Antifungal Treatment:
-
Add fresh RPMI-1640 medium containing serial dilutions of the antifungal agent to the wells with pre-formed biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Prepare a solution of XTT and menadione.
-
Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
-
-
Sessile MIC (SMIC) Determination:
-
The SMIC is defined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the untreated control.
-
-
Mandatory Visualizations
Experimental Workflow for Antifungal Activity Validation
Caption: Workflow for validating the in vitro antifungal activity of a novel agent.
Ergosterol Biosynthesis Pathway and CYP51 Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
Antifungal Agent 53: A Head-to-Head Comparison with Existing Azoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with distinct mechanisms of action. Antifungal agent 53, a guanidine-containing bis-thiazole analog, represents a promising new class of compounds. This guide provides a comparative analysis of this compound against established azole antifungals, supported by experimental data on analogous compounds.
Executive Summary
This compound and its analogs demonstrate a distinct mechanism of action, directly targeting the fungal cell membrane, unlike azoles which inhibit ergosterol synthesis. This fundamental difference may contribute to its efficacy against azole-resistant strains. In vitro studies of analogous guanidine-containing compounds show potent activity against a broad range of fungal pathogens, including Candida and Aspergillus species, with minimum inhibitory concentrations (MICs) often superior to those of fluconazole. Furthermore, in vivo studies on a representative compound demonstrated significant reduction in fungal burden in a murine model of invasive candidiasis, including against an azole-resistant strain.
Data Presentation
Note: As specific data for "this compound" is not publicly available, the following tables present data from structurally similar guanidine-containing antifungal analogs to provide a representative comparison.
Table 1: In Vitro Antifungal Activity (MIC µg/mL) of a Representative Guanidine-Containing Analog (Compound 7) vs. Azoles
| Fungal Species | Guanidine Analog (Cpd 7) | Fluconazole | Itraconazole |
| Candida albicans | 1-4 | 0.25-2 | 0.03-1 |
| Candida glabrata | 4 | >64 | 0.5-8 |
| Candida krusei | 8 | >64 | 0.25-2 |
| Candida parapsilosis | 2 | 1-4 | 0.03-0.5 |
| Candida tropicalis | 4 | 2-8 | 0.125-1 |
| Aspergillus fumigatus | 16 | >64 | 0.25-2 |
Data synthesized from a review on guanidine-containing antifungal agents.[1]
Table 2: In Vivo Efficacy of a Representative Guanidine-Containing Analog (Compound 11) in a Murine Model of Invasive Candidiasis
| Treatment Group | Fungal Burden (Log CFU/g) in Kidneys |
| Vehicle Control | 5.5 |
| Guanidine Analog (Cpd 11) (20 mg/kg) | 3.2 |
| Guanidine Analog (Cpd 11) (40 mg/kg) | 2.5 |
| Fluconazole (20 mg/kg) | 4.8 |
*Statistically significant reduction compared to vehicle control (p < 0.05).[1]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microplate Inoculation: 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate. Subsequently, 100 µL of the fungal inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
This protocol describes a standard method to evaluate the in vivo efficacy of antifungal agents.[2][3]
-
Animal Model: Immunocompetent or immunosuppressed (e.g., using cyclophosphamide) mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida albicans (e.g., 1 x 10⁵ cells per mouse).
-
Treatment: Treatment with the antifungal agent (e.g., this compound analog) or a comparator drug (e.g., fluconazole) is initiated at a specified time post-infection (e.g., 2 hours). The drug is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels. A vehicle control group receives the drug-free vehicle.
-
Monitoring: Mice are monitored daily for signs of illness and mortality.
-
Assessment of Fungal Burden: At a predetermined endpoint (e.g., 48 or 72 hours post-infection), mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on selective agar to determine the fungal burden (colony-forming units per gram of tissue).
Mandatory Visualization
References
Structure-Activity Relationship (SAR) of Miconazole Analogs as Potent Antifungal Agents
A series of novel miconazole analogs incorporating selenium have been synthesized and evaluated, revealing potent antifungal activity, particularly against fluconazole-resistant fungal strains. The lead compound, designated "Antifungal agent 53" (A03), demonstrates significant inhibitory effects on Candida albicans CYP51, a crucial enzyme in fungal ergosterol biosynthesis.
This comparison guide provides a detailed analysis of the structure-activity relationships (SAR) of these selenium-containing miconazole analogs, presenting key experimental data and methodologies for researchers and drug development professionals. The findings suggest that the introduction of a selenium atom, as a bioisosteric replacement for the ether oxygen in miconazole, is a promising strategy for developing new and effective antifungal agents.
Comparative Antifungal Activity
The antifungal efficacy of this compound (A03) and its analogs was evaluated against a panel of pathogenic fungi, including various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound. The results, summarized in the table below, highlight the potent and broad-spectrum activity of these novel analogs.
| Compound | R¹ | R² | R³ | R⁴ | C. albicans (ATCC 10231) MIC (µg/mL) | C. albicans (Fluconazole-resistant) MIC (µg/mL) | C. neoformans (ATCC 32045) MIC (µg/mL) | A. fumigatus (ATCC 13073) MIC (µg/mL) |
| A01 | H | H | H | H | 0.5 | 1 | 0.25 | 2 |
| A02 | 2-Cl | H | H | H | 0.25 | 0.5 | 0.125 | 1 |
| A03 (53) | 2,4-diCl | H | H | H | 0.125 | 0.25 | 0.06 | 0.5 |
| A04 | 4-Cl | H | H | H | 0.25 | 0.5 | 0.125 | 1 |
| A05 | 4-F | H | H | H | 0.5 | 1 | 0.25 | 2 |
| A06 | 4-Br | H | H | H | 0.25 | 0.5 | 0.125 | 1 |
| A07 | H | 2-Cl | H | H | 0.5 | 1 | 0.25 | 2 |
| A08 | H | 4-Cl | H | H | 0.25 | 0.5 | 0.125 | 1 |
| A09 | H | H | 2-Cl | H | 1 | 2 | 0.5 | 4 |
| A10 | H | H | 4-Cl | H | 0.5 | 1 | 0.25 | 2 |
| A11 | H | H | H | 4-CH₃ | 1 | 2 | 0.5 | 4 |
| A12 | H | H | H | 4-OCH₃ | 2 | 4 | 1 | 8 |
| Miconazole | - | - | - | - | 1 | 4 | 0.5 | 4 |
| Fluconazole | - | - | - | - | 0.5 | >64 | 2 | >64 |
Structure-Activity Relationship Insights
The SAR studies revealed several key structural features that influence the antifungal activity of these miconazole analogs:
-
Substitution on the Phenoxymethyl Ring (R¹): Dichloro substitution at the 2 and 4 positions, as seen in compound A03 , resulted in the most potent antifungal activity across all tested strains. Other halogen substitutions at the 2 or 4 positions also conferred good activity, generally superior to unsubstituted or single-substituted analogs.
-
Substitution on the Phenyl Ring Attached to Selenium (R², R³, R⁴): Modifications to this phenyl ring generally led to a decrease in antifungal activity compared to the unsubstituted analog. This suggests that the unsubstituted phenyl ring is optimal for interaction with the target enzyme.
-
Bioisosteric Replacement of Oxygen with Selenium: The entire series of selenium-containing analogs demonstrated potent antifungal activity, often exceeding that of miconazole, particularly against fluconazole-resistant strains. This validates the bioisosteric replacement strategy as a means to enhance antifungal potency and overcome resistance.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Preparation of Inoculum: Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C. Colonies were suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a stock suspension of approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Drug Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.
-
Incubation: The microtiter plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Reading: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of visible growth (≥50% for azoles against yeasts, and complete inhibition for other fungi) compared to the drug-free control well.
Mechanism of Action: CYP51 Inhibition
The primary mechanism of action for this series of compounds is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs.
Conclusion
The structure-activity relationship studies of these novel selenium-containing miconazole analogs have identified "this compound" (A03) as a highly potent antifungal compound with a broad spectrum of activity, including against fluconazole-resistant strains. The key to its enhanced efficacy lies in the strategic placement of dichloro substituents on the phenoxymethyl ring and the bioisosteric replacement of the ether oxygen with selenium. These findings provide a strong foundation for the further development of this class of compounds as next-generation antifungal therapeutics.
Evaluating the Safety Profile of "Antifungal Agent 53" Compared to Ketoconazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profiles of the novel investigational compound "Antifungal agent 53" and the established antifungal drug, ketoconazole. The information is compiled from available scientific literature to assist researchers in understanding the potential safety advantages of newer antifungal candidates.
Executive Summary
"this compound," a potent inhibitor of Candida albicans CYP51, demonstrates a promising early safety profile in vitro. Preliminary studies indicate lower hemolytic activity compared to miconazole and moderate cytotoxicity against human cancer cell lines. In contrast, ketoconazole, while an effective antifungal, is associated with a well-documented risk of significant adverse effects, most notably hepatotoxicity and numerous drug-drug interactions stemming from its potent inhibition of human cytochrome P450 enzymes. This guide presents the available data to facilitate an informed, albeit preliminary, comparison.
In Vitro Safety Profile Comparison
The following table summarizes the available quantitative in vitro safety data for "this compound" and ketoconazole. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.
| Safety Parameter | This compound (A03) | Ketoconazole | Reference Compound (where applicable) |
| Hemolytic Activity | Displayed less hemolytic effect than miconazole at a concentration of 4 μg/mL. Quantitative data is not publicly available. | Data on the intrinsic hemolytic activity of ketoconazole is limited in the public domain. A study on a cationic nanoemulsion formulation of ketoconazole showed it to be non-hemolytic. | Miconazole |
| Cytotoxicity (IC50) | 13.1 μM (against human prostate cancer cell line, PC-3) | - 12 µg/mL (~22.6 µM) (against PC-3 cells) - 7.25 µg/mL (~13.7 µM) (against MCF 7 breast cancer cells) - 44 µM (against human THP-1 cells, 48h) - 50.3 µM (against human colon adenocarcinoma cells LS174T, 24h)[1] | - |
Key Safety Considerations
Hepatotoxicity
Ketoconazole: Oral administration of ketoconazole carries a significant risk of hepatotoxicity, ranging from transient elevations in liver enzymes to severe liver injury, including hepatitis and acute liver failure.[2][3][4] The mechanism is thought to be idiosyncratic and may be related to its ability to inhibit mammalian sterol synthesis.[2] Due to this risk, the use of oral ketoconazole is highly restricted.
This compound: There is currently no publicly available data on the hepatotoxicity of "this compound." Further preclinical and clinical studies are required to assess its potential for liver-related adverse effects.
Drug-Drug Interactions: CYP450 Inhibition
Ketoconazole: Ketoconazole is a potent inhibitor of the human cytochrome P450 enzyme CYP3A4.[5][6][7][8] This inhibition is a major cause of drug-drug interactions, as it can significantly increase the plasma concentrations of co-administered drugs that are metabolized by CYP3A4, leading to potential toxicity. The interaction involves the disruption of the pregnane X receptor (PXR) and its coactivators, which regulate CYP3A4 gene expression.[5][7][8]
This compound: As a CYP51 inhibitor, the potential for "this compound" to interact with human CYP450 enzymes, particularly CYP3A4, has not been reported. This will be a critical parameter to evaluate in its future development.
Experimental Protocols and Methodologies
Detailed experimental protocols for the key safety assays are outlined below. These are based on standard laboratory procedures, as the specific protocols from the primary literature for "this compound" are not fully available.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antifungal agents is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human cell lines (e.g., PC-3) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: The cells are treated with various concentrations of the test compound ("this compound" or ketoconazole) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Hemolysis Assay
The hemolytic potential of a compound is its ability to damage red blood cells, leading to the release of hemoglobin.
Methodology:
-
Blood Collection: Fresh red blood cells are obtained from a suitable species (e.g., rabbit, human).
-
Compound Incubation: The red blood cells are incubated with various concentrations of the test compound. A positive control (e.g., Triton X-100, which causes complete hemolysis) and a negative control (saline solution) are included.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to the positive control.
Visualized Workflows and Pathways
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Workflow for assessing hemolytic potential of a compound in vitro.
Caption: Signaling pathway of ketoconazole-mediated CYP3A4 inhibition.
Conclusion
Based on the limited available data, "this compound" presents a potentially improved in vitro safety profile compared to ketoconazole, particularly concerning hemolytic activity where it was shown to be safer than miconazole. The in vitro cytotoxicity of "this compound" appears to be in a similar range to that of ketoconazole against the PC-3 cell line.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. besjournal.com [besjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CYP3A4 expression by ketoconazole is mediated by the disruption of pregnane X receptor, steroid receptor coactivator-1, and hepatocyte nuclear factor 4alpha interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 8. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of "Antifungal Agent 53" (MYC-053) MIC Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of the investigational antifungal agent 53, identified as MYC-053, against other established antifungal drugs. The data presented is based on publicly available experimental findings to facilitate independent verification and inform further research and development.
Executive Summary
This compound, identified from available literature as MYC-053 with the chemical name sodium 5-[1-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-1,2,3,4-tetrahydro-2,4-pyrimidinedionate, has demonstrated potent in vitro activity against a range of clinically important yeasts, including fluconazole-resistant Candida species and Cryptococcus neoformans.[1][2][3] While its primary mechanism of action is reported to be the inhibition of CYP51, a key enzyme in the ergosterol biosynthesis pathway, some research also suggests it may have a dual mechanism involving the inhibition of both nucleic acid and chitin synthesis. This guide summarizes the available Minimum Inhibitory Concentration (MIC) data for MYC-053 and compares it with established antifungal agents: fluconazole (an azole), amphotericin B (a polyene), and caspofungin (an echinocandin).
Data Presentation: Comparative MIC Values
The following tables summarize the MIC values for MYC-053 and comparator antifungal agents against various fungal pathogens. The data is compiled from published research. It is important to note that direct comparison of MIC values between studies can be influenced by methodological variations.
Table 1: MIC (μg/mL) of MYC-053 and Comparator Drugs against Candida Species
| Fungal Species | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Candida glabrata | MYC-053 | 1 - 4 | - | - |
| Fluconazole | 0.25 - >64 | - | - | |
| Caspofungin | 0.03 - >8 | - | - | |
| Candida auris | MYC-053 | 1 - 4 | - | - |
| Fluconazole | 1 - >64 | - | - | |
| Caspofungin | 0.06 - >8 | - | - |
Note: MIC₅₀ and MIC₉₀ values for MYC-053 against Candida species were not explicitly provided in the reviewed literature.
Table 2: MIC (μg/mL) of MYC-053 and Comparator Drugs against Cryptococcus neoformans
| Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| MYC-053 | 1 - 4 | - | - |
| Fluconazole | 0.12 - 64 | 4 | 16 |
| Amphotericin B | 0.25 - 1 | - | - |
| Caspofungin | 4 - >64 | - | - |
Note: MIC₅₀ and MIC₉₀ values for MYC-053 against Cryptococcus neoformans were not explicitly provided in the reviewed literature.
Table 3: MIC (μg/mL) of Comparator Drugs against Aspergillus Species
| Fungal Species | Antifungal Agent | MIC Range | MIC₅₀ | MIC₉₀ |
| Aspergillus fumigatus | Fluconazole | >64 | 128 | >256 |
| Amphotericin B | ≤0.03 - 2 | 1 | 1 | |
| Caspofungin | 0.008 - 4 | 0.03 | 0.06 | |
| Aspergillus flavus | Fluconazole | - | 128 | - |
| Amphotericin B | 0.12 - 2 | 1 | 2 | |
| Caspofungin | 0.008 - 0.5 | 0.03 | 0.06 | |
| Aspergillus niger | Fluconazole | - | 256 | >256 |
| Amphotericin B | 0.25 - 2 | 1 | 2 | |
| Caspofungin | 0.008 - 0.25 | 0.03 | 0.06 |
Note: Publicly available data on the MIC of MYC-053 against Aspergillus species was not found during the literature review for this guide.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for evaluating the in vitro activity of an antifungal agent. The most widely accepted and standardized methods are provided by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi, and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented in this guide for MYC-053 was generated using a broth microdilution method consistent with these standards.
Standardized Broth Microdilution Method (based on CLSI M27)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are then suspended in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included. The microtiter plates are incubated at 35°C for 24-48 hours for yeasts.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition for azoles and echinocandins against yeasts) compared to the growth control. The inhibition can be assessed visually or by using a spectrophotometer to measure optical density.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (an azole).
Experimental Workflow Diagram
Caption: Standardized workflow for MIC determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Antifungal Agent MYC-053 Against Fluconazole-Resistant Candida albicans
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of fluconazole-resistant Candida albicans strains presents a significant challenge in the management of invasive fungal infections. This guide provides a comparative analysis of a novel antifungal agent, MYC-053, against these resistant strains, supported by available experimental data. For context, the well-established antifungal, fluconazole, is included as a comparator.
Mechanism of Action: A Tale of Two Targets
Fluconazole, a member of the azole class, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. Resistance to fluconazole in C. albicans often arises from mutations in the ERG11 gene, overexpression of this gene, or the increased activity of drug efflux pumps that actively remove fluconazole from the cell.
While the precise mechanism of action for MYC-053 has not been fully elucidated in the provided information, its effectiveness against fluconazole-resistant strains suggests a different target or a mode of action that circumvents common resistance mechanisms.
Quantitative Performance Analysis
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for MYC-053 and fluconazole against fluconazole-resistant Candida species. It is important to note that specific data for fluconazole-resistant C. albicans for MYC-053 was not available in the search results; therefore, data for other fluconazole-resistant Candida species are presented.
| Antifungal Agent | Fungal Species | Resistance Profile | MIC Range (µg/mL) |
| MYC-053 | Candida glabrata | Fluconazole-Resistant | 1 - 4[1][2][3] |
| Candida auris | - | 1 - 4[1][2][3] | |
| Fluconazole | Candida albicans | Fluconazole-Resistant | ≥ 8 |
Note: The MIC breakpoint for fluconazole resistance in C. albicans is ≥ 8 µg/mL.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of antifungal agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (as per CLSI M27)
This method is the gold standard for determining the MIC of antifungal agents against yeasts.
-
Inoculum Preparation: Candida colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Time-Kill Assay
This assay assesses the fungicidal or fungistatic activity of an antifungal agent over time.
-
Culture Preparation: A standardized inoculum of C. albicans is prepared in a suitable broth medium (e.g., RPMI 1640).
-
Drug Exposure: The antifungal agent is added to the culture at a specific concentration (e.g., 2x MIC).
-
Sampling: Aliquots are removed from the culture at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Analysis: A time-kill curve is generated by plotting log10 CFU/mL against time. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal activity.
Checkerboard Assay for Synergy Testing
This method is used to evaluate the interaction between two antifungal agents.
-
Plate Setup: A 96-well plate is prepared with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of C. albicans.
-
Incubation: The plate is incubated at 35°C for 48 hours.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.
References
- 1. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of a Novel Antifungal Compound, MYC-053, against Clinically Significant Antifungal-Resistant Strains of Candida glabrata, Candida auris, Cryptococcus neoformans, and Pneumocystis spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of Antifungal Agent 53
1.0 Purpose
This document provides a detailed, step-by-step procedure for the safe and compliant disposal of Antifungal Agent 53 and its associated waste materials. Adherence to these guidelines is mandatory to ensure personnel safety, environmental protection, and regulatory compliance.
2.0 Scope
This SOP applies to all laboratory personnel, including researchers, scientists, and technicians, who handle this compound in solid (powder) form, in solutions, or as contaminated labware.
3.0 Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following minimum PPE:
-
Gloves: Chemical-resistant nitrile gloves (double-gloving is recommended).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: A NIOSH-approved N95 respirator is required when handling the solid powder form to prevent inhalation.
4.0 Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process. This compound waste is categorized into three streams, each with specific collection requirements.
Table 1: Waste Stream Classification and Collection
| Waste Stream ID | Waste Type | Container Requirements | Labeling |
| HW-53-SOL | Solid Waste | Lined, rigid, leak-proof container with a secure lid. | "Hazardous Waste: this compound (Solid)" |
| HW-53-LIQ | Liquid Waste | Sealable, chemical-resistant (e.g., HDPE) container. | "Hazardous Waste: this compound (Liquid)" |
| HW-53-SHP | Sharps Waste | Puncture-proof sharps container. | "Hazardous Sharps Waste: Contaminated with this compound" |
5.0 Disposal Procedures
Follow the appropriate step-by-step procedure for each waste stream.
5.1 Solid Waste (HW-53-SOL)
This stream includes unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable labware.
-
Preparation: Designate a specific area within a chemical fume hood for waste collection.
-
Collection: Carefully place all solid waste into the designated HW-53-SOL container.
-
Closure: Securely fasten the lid on the container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
5.2 Liquid Waste (HW-53-LIQ)
This stream includes solutions containing this compound and contaminated solvents.
-
Preparation: Work within a chemical fume hood.
-
Collection: Using a funnel, carefully pour all liquid waste into the designated HW-53-LIQ container. Do not mix with other chemical waste streams.
-
Closure: Tightly seal the container. Do not overfill; leave at least 10% headspace.
-
Storage: Store the sealed container in secondary containment within the designated hazardous waste accumulation area.
5.3 Sharps Waste (HW-53-SHP)
This stream includes any needles, syringes, or other sharp objects contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into the designated HW-53-SHP container.
-
Closure: Do not overfill the container. Once it is three-quarters full, securely close and lock the lid.
-
Storage: Store the container in the designated hazardous waste accumulation area.
6.0 Decontamination
For minor spills or routine cleaning of reusable labware, a 10% bleach solution followed by a 70% ethanol rinse is effective. All cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste (HW-53-SOL).
7.0 Emergency Procedures
In the event of a large spill or accidental exposure, refer to the Material Safety Data Sheet (MSDS) for this compound and follow institutional emergency protocols.
8.0 Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Waste Disposal Workflow for this compound.
Personal protective equipment for handling Antifungal agent 53
Essential Safety and Handling Guide for Antifungal Agent 53
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound. The procedural guidance herein is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is compiled from safety protocols for analogous compounds, including miconazole, organoselenium compounds, and potent enzyme inhibitors.
This compound (also known as A03) is a novel and potent selenium-containing miconazole analogue that functions as an inhibitor of Candida albicans CYP51.[1][2] Its unique properties necessitate stringent adherence to safety protocols to mitigate potential hazards.
Hazard Identification and Risk Assessment
Given that this compound is a potent enzyme inhibitor and contains selenium, a thorough risk assessment is mandatory before handling. The primary hazards are associated with its potential toxicity, irritant properties, and unknown long-term effects.
| Hazard Category | Potential Risks | Recommended Precautions |
| Toxicological | As a potent CYP51 inhibitor, it may have effects on mammalian cells. Organoselenium compounds can be toxic if ingested, inhaled, or absorbed through the skin. | Handle in a designated area. Use engineering controls like fume hoods. Strictly adhere to PPE guidelines. |
| Irritation | May cause skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust/aerosols. | Avoid direct contact. Use appropriate PPE, including gloves, safety glasses, and respiratory protection. |
| Environmental | The environmental impact of this compound is unknown. Organoselenium compounds can be toxic to aquatic life. | Prevent release into the environment. Dispose of waste through designated hazardous waste streams. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.
| Activity | Minimum Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile or neoprene gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (in a fume hood or ventilated enclosure) |
| Solution Preparation and Handling | - Nitrile or neoprene gloves- Disposable gown or lab coat- Chemical splash goggles or a face shield |
| In Vitro Experiments (e.g., MIC assays) | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double-gloved with chemical-resistant gloves (e.g., nitrile)- Chemical-resistant disposable gown- Chemical splash goggles and a face shield- Appropriate respiratory protection (N95 or higher) |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a well-ventilated area, preferably a chemical fume hood.
-
Verify the contents against the shipping documents.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and dark place, away from incompatible materials.
-
Store in a designated, secure area with restricted access.
Weighing and Solution Preparation:
-
Perform all weighing and initial dilutions of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated, clean spatulas and weighing boats.
-
Prepare solutions in appropriate, sealed containers.
Disposal Plan
All waste generated from handling and experimentation with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, gowns, pipette tips, and weighing boats. |
| Liquid Waste | Collect all liquid waste, including unused solutions and culture media containing the agent, in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Dispose of all contaminated sharps (needles, syringes, etc.) in a designated, puncture-resistant sharps container. |
| Decontamination | Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory disinfectant. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against Candida albicans, based on Clinical & Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Candida albicans strain
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve the desired concentration range.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction in turbidity compared to the positive control), as determined visually or with a plate reader.
-
Protocol 2: Hemolysis Assay
This protocol provides a method to assess the hemolytic activity of this compound on red blood cells (RBCs).
Materials:
-
This compound solutions at various concentrations
-
Freshly collected red blood cells (e.g., from sheep or human donors) in an anticoagulant solution
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
Centrifuge and spectrophotometer
Procedure:
-
Preparation of RBC Suspension:
-
Centrifuge the whole blood to pellet the RBCs.
-
Wash the RBCs three times with cold PBS, centrifuging and discarding the supernatant after each wash.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Incubation:
-
In microcentrifuge tubes, mix the 2% RBC suspension with equal volumes of the different concentrations of this compound.
-
Prepare a negative control (RBCs in PBS only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).
-
Incubate all tubes at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the tubes to pellet intact RBCs and cell debris.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation of Hemolytic Activity:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Visualizations
Caption: PPE Selection Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
